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  • Product: 1-Thia-4-azaspiro[4.5]decane
  • CAS: 177-07-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Thia-4-azaspiro[4.5]decane: Core Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The spirocyclic scaffold represents a unique and increasingly important structural motif in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The spirocyclic scaffold represents a unique and increasingly important structural motif in modern medicinal chemistry. Its inherent three-dimensionality provides access to novel chemical space, offering opportunities for enhanced target engagement and improved pharmacokinetic properties.[1] Within this class of molecules, the 1-thia-4-azaspiro[4.5]decane core has emerged as a versatile building block for the development of a range of biologically active compounds, demonstrating potential in oncology and virology.[2][3] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of the 1-thia-4-azaspiro[4.5]decane scaffold, with a focus on providing actionable insights for researchers in drug discovery and development.

Core Molecular Structure and Physicochemical Properties

The foundational structure of 1-thia-4-azaspiro[4.5]decane consists of a piperidine ring and a thiazolidine ring fused at a single carbon atom. This spirocyclic arrangement imparts a rigid, non-planar geometry that is of significant interest in drug design.

PropertyValueSource
CAS Number 933-41-5 (for hydrochloride salt)[4]
Molecular Formula C₈H₁₅NS(Calculated)
Molecular Weight 157.28 g/mol (Calculated)

Note: The table above refers to the free base form of 1-Thia-4-azaspiro[4.5]decane.

Due to the limited publicly available experimental data on the parent compound, further characterization through laboratory analysis is recommended to definitively establish its physicochemical properties such as melting point, boiling point, and solubility.

Synthesis of the 1-Thia-4-azaspiro[4.5]decane Scaffold

The synthesis of the 1-thia-4-azaspiro[4.5]decane core can be approached in a two-step process: the formation of the thiazolidinone intermediate, followed by reduction of the carbonyl group.

Step 1: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one

The most direct and widely reported method for the synthesis of the 1-thia-4-azaspiro[4.5]decan-3-one core is a one-pot, three-component condensation reaction.[5] This reaction involves a ketone, an amine, and thioglycolic acid. To synthesize the parent 1-thia-4-azaspiro[4.5]decan-3-one, cyclohexanone, an ammonia source (such as ammonia in a suitable solvent), and thioglycolic acid would be the required starting materials.

Causality Behind Experimental Choices: This one-pot reaction is an elegant and efficient method that proceeds through the initial formation of a Schiff base between the ketone and the amine, followed by a cyclizing addition of the thioglycolic acid. The use of a Dean-Stark apparatus or a drying agent is often employed to drive the reaction towards completion by removing the water generated during the condensation steps. The choice of solvent is critical; non-polar aprotic solvents like benzene or toluene are commonly used to facilitate the removal of water.

Experimental Protocol: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one (Proposed)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), a solution of ammonia in a suitable solvent (e.g., methanol or dioxane, 1.1 eq), and thioglycolic acid (1.0 eq) in a non-polar solvent such as toluene.

  • Reflux the reaction mixture for 8-12 hours, with continuous removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Self-Validating System: The purity of the synthesized 1-thia-4-azaspiro[4.5]decan-3-one should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic carbonyl peak in the ¹³C NMR and IR spectra, along with the expected molecular ion peak in the mass spectrum, will validate the successful synthesis of the desired product.

Synthesis_Step1 cluster_reactants Reactants Cyclohexanone Cyclohexanone Intermediate Schiff Base Intermediate Cyclohexanone->Intermediate Ammonia Ammonia Ammonia->Intermediate Thioglycolic_Acid Thioglycolic Acid Product 1-Thia-4-azaspiro[4.5]decan-3-one Thioglycolic_Acid->Product Intermediate->Product

Caption: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one.

Step 2: Reduction of 1-Thia-4-azaspiro[4.5]decan-3-one

The reduction of the amide (or lactam) carbonyl group in the thiazolidinone ring to a methylene group will yield the target 1-thia-4-azaspiro[4.5]decane. This transformation can be achieved using powerful reducing agents.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the successful conversion of the lactam to the amine. Strong reducing agents that are known to reduce amides, such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF), are suitable for this purpose. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent quenching of the highly reactive reducing agent.

Experimental Protocol: Reduction of 1-Thia-4-azaspiro[4.5]decan-3-one (Proposed)

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, excess, e.g., 2-3 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 1-thia-4-azaspiro[4.5]decan-3-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF or another suitable organic solvent.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • The crude 1-thia-4-azaspiro[4.5]decane can be purified by distillation under reduced pressure or by column chromatography.

Self-Validating System: The successful reduction can be confirmed by the disappearance of the carbonyl signal in the ¹³C NMR and IR spectra of the product. The appearance of new signals corresponding to the methylene group in place of the carbonyl group in the ¹H and ¹³C NMR spectra will further validate the structure. Mass spectrometry should show the molecular ion peak corresponding to the reduced product.

Synthesis_Step2 Starting_Material 1-Thia-4-azaspiro[4.5]decan-3-one Product 1-Thia-4-azaspiro[4.5]decane Starting_Material->Product Reduction Reducing_Agent LiAlH₄ or BH₃·THF Reducing_Agent->Product

Caption: Reduction to 1-Thia-4-azaspiro[4.5]decane.

Spectroscopic Characterization

¹H NMR Spectroscopy
  • Cyclohexane Protons: A complex multiplet in the upfield region (typically δ 1.0-2.0 ppm) corresponding to the methylene protons of the cyclohexane ring.

  • Thiazolidine Protons: Signals for the methylene protons of the thiazolidine ring. The protons adjacent to the sulfur atom would likely appear as a singlet or a multiplet around δ 3.0-3.5 ppm. The protons adjacent to the nitrogen atom would be expected at a similar or slightly downfield chemical shift.

  • NH Proton: A broad singlet corresponding to the amine proton, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Spiro Carbon: A characteristic quaternary carbon signal for the spiro-center, typically in the range of δ 60-75 ppm.

  • Cyclohexane Carbons: Signals for the methylene carbons of the cyclohexane ring in the aliphatic region (δ 20-40 ppm).

  • Thiazolidine Carbons: Signals for the methylene carbons of the thiazolidine ring, with the carbon adjacent to the sulfur likely appearing in the range of δ 30-40 ppm and the carbon adjacent to the nitrogen in the range of δ 45-55 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.

  • C-N Stretch: A C-N stretching band can be expected in the region of 1000-1200 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 1-thia-4-azaspiro[4.5]decane (157.28 g/mol ).

  • Fragmentation Pattern: A characteristic fragmentation pattern would be expected, likely involving the cleavage of the rings.

Applications in Drug Discovery and Development

The 1-thia-4-azaspiro[4.5]decane scaffold has been explored for its potential in various therapeutic areas.

  • Anticancer Activity: Numerous derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties.[2][5] These compounds have shown moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116).[2] The mechanism of action is thought to be related to the induction of apoptosis in cancer cells.

  • Antiviral Activity: The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has been identified as a versatile chemical structure with potential for antiviral drug development.[3] Certain derivatives have shown inhibitory activity against human coronavirus 229E replication.

The rigid, three-dimensional nature of the spirocyclic system allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-thia-4-azaspiro[4.5]decane is not publicly available, general laboratory safety precautions should be followed when handling this compound and its derivatives. Based on information for structurally related azaspiro compounds, it is prudent to assume that this compound may cause skin and eye irritation.[6] Therefore, the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The 1-thia-4-azaspiro[4.5]decane scaffold represents a promising platform for the design and synthesis of novel therapeutic agents. Its unique three-dimensional structure and demonstrated biological activity in anticancer and antiviral research make it an attractive target for further investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, offering a valuable resource for researchers in the field of drug discovery. Further experimental validation of the fundamental properties of the parent compound will be crucial for unlocking its full potential in medicinal chemistry.

References

  • El-Sayed, W. A., El-Sofany, W. I., El-Flel, E. M., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Hussein, E. M., Al-Rooqi, M. M., Abd El-Galil, S. M., & Ahmed, S. A. (2020). Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones. ResearchGate. [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Institutes of Health. [Link]

  • Apaydın, S., et al. (2020). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Thia-4-azaspiro[4.5]decane Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Thia-4-azaspiro[4.5]decane hydrochloride is a heterocyclic organic compound featuring a unique spirocyclic system where a thiazolidine ring a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Thia-4-azaspiro[4.5]decane hydrochloride is a heterocyclic organic compound featuring a unique spirocyclic system where a thiazolidine ring and a cyclohexane ring are joined by a common carbon atom. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural complexity and the diverse biological activities exhibited by its derivatives.[1][2] The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable for research and development purposes.

This technical guide provides a comprehensive overview of the core properties of 1-Thia-4-azaspiro[4.5]decane hydrochloride, including its synthesis, analytical characterization, and the therapeutic potential of its derivatives.

Physicochemical Properties

While specific experimental data for the parent 1-Thia-4-azaspiro[4.5]decane hydrochloride is not extensively documented in publicly available literature, key physicochemical properties can be inferred from its structure and data from its derivatives.

PropertyExpected Characteristics
CAS Number 933-41-5[3]
Molecular Formula C₈H₁₆ClNOS
Molecular Weight 209.74 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol, owing to its hydrochloride salt form.
Melting Point Varies depending on the specific derivative. For example, N-substituted derivatives have reported melting points ranging from 122°C to over 200°C.[1][4]
Stability The hydrochloride salt is expected to be more stable than the free base. Store in a cool, dry place away from incompatible materials.[5]

Synthesis of the 1-Thia-4-azaspiro[4.5]decane Core

The synthesis of the 1-thia-4-azaspiro[4.5]decane scaffold is typically achieved through a one-pot, three-component condensation reaction.[1] This efficient approach involves the reaction of a cyclohexanone derivative, an amine, and a sulfur-containing component, typically thioglycolic acid.[3][4]

General Synthetic Protocol:

  • Reaction Setup: A mixture of the desired cyclohexanone, an amine, and thioglycolic acid are dissolved in a suitable aprotic solvent, such as dry benzene or toluene.[3][4]

  • Condensation: The reaction mixture is heated under reflux for several hours to facilitate the condensation and cyclization, forming the spirocyclic ring system.[3][4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 1-thia-4-azaspiro[4.5]decane derivative.[3][4]

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is treated with a solution of hydrochloric acid in a suitable solvent, followed by precipitation or crystallization of the salt.

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final_product Final Product Cyclohexanone Cyclohexanone Derivative Reflux One-Pot Condensation (e.g., in dry benzene) Cyclohexanone->Reflux Amine Amine Amine->Reflux Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Purification Purification (Recrystallization/Chromatography) Solvent_Removal->Purification Free_Base 1-Thia-4-azaspiro[4.5]decane (Free Base) Purification->Free_Base HCl_Salt 1-Thia-4-azaspiro[4.5]decane Hydrochloride Free_Base->HCl_Salt HCl Treatment

Caption: General workflow for the synthesis of 1-Thia-4-azaspiro[4.5]decane hydrochloride.

Analytical Characterization

The structural elucidation and purity assessment of 1-Thia-4-azaspiro[4.5]decane hydrochloride and its derivatives are crucial for their application in research and drug development. A combination of spectroscopic and analytical techniques is employed for this purpose.[3]

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. For the hydrochloride salt, a characteristic broad singlet corresponding to the N-H proton of the ammonium salt is expected.[3] Signals for the methylene protons of the thiazolidine ring and the protons of the cyclohexane ring will also be present.[3]

    • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. A key feature is the signal for the spiro-carbon, which is a quaternary carbon atom common to both rings.[1] Signals for the carbons of the thiazolidine and cyclohexane rings will also be observed.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For derivatives containing a carbonyl group (e.g., 1-thia-4-azaspiro[4.5]decan-3-one), a strong absorption band is typically observed in the range of 1670-1690 cm⁻¹.[3]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M⁺) corresponding to the molecular weight of the free base is typically observed.[4]

  • Elemental Analysis: Elemental analysis is used to determine the elemental composition (C, H, N, S, Cl) of the compound. The results should be in close agreement with the calculated values for the proposed molecular formula to confirm the purity and identity of the hydrochloride salt.[3]

Diagram of the Analytical Workflow:

G cluster_synthesis Synthesized Compound cluster_analysis Analytical Techniques cluster_data Data Interpretation Synthesized_Compound 1-Thia-4-azaspiro[4.5]decane HCl NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS EA Elemental Analysis Synthesized_Compound->EA Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment EA->Purity_Assessment

Caption: Workflow for the analytical characterization of 1-Thia-4-azaspiro[4.5]decane hydrochloride.

Applications in Drug Discovery and Development

The 1-thia-4-azaspiro[4.5]decane scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Research has demonstrated that derivatives of this compound exhibit promising therapeutic potential in several areas:

  • Anticancer Activity: Numerous studies have reported the synthesis and evaluation of 1-thia-4-azaspiro[4.5]decane derivatives as potent anticancer agents.[2][6] These compounds have shown activity against various cancer cell lines, including those of the colon, prostate, and liver.[2] The mechanism of action is often attributed to the inhibition of key cellular pathways involved in cancer cell proliferation and survival.

  • Antiviral Activity: Derivatives of 1-thia-4-azaspiro[4.5]decane have also been investigated for their antiviral properties. Some analogs have demonstrated inhibitory activity against certain viruses, highlighting the potential of this scaffold in the development of novel antiviral drugs.

The unique three-dimensional structure of the spirocyclic system is believed to play a crucial role in the biological activity of these compounds, allowing for specific interactions with biological targets.

Conclusion

1-Thia-4-azaspiro[4.5]decane hydrochloride is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. Its efficient synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for the development of new therapeutic agents. Further research into the properties and applications of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-Thia-4-azaspiro[4.5]decan-3-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic scaffold, 1-Thia-4-azaspiro[4.5]decan-3-one. This spirocyclic compound has garnered significant interest in medicinal chemistry due to its presence in molecules with notable biological activities, including anticancer and antiviral properties.[1] A thorough understanding of its physicochemical characteristics is paramount for its effective application in drug design, synthesis, and development. This guide will delve into the known properties of this scaffold, provide detailed experimental protocols for the determination of key parameters, and offer insights into the interpretation of its spectral data.

Introduction to the 1-Thia-4-azaspiro[4.5]decan-3-one Scaffold

The 1-Thia-4-azaspiro[4.5]decan-3-one core is a unique three-dimensional structure featuring a thiazolidinone ring fused to a cyclohexane ring in a spirocyclic fashion. This arrangement imparts specific conformational constraints that can be exploited in the design of novel therapeutic agents. The synthesis of this scaffold is often achieved through a one-pot, three-component reaction, which allows for facile derivatization and the generation of diverse chemical libraries for biological screening.[2] The exploration of its derivatives has revealed promising candidates for anticancer and antiviral therapies, underscoring the importance of a detailed physicochemical characterization of the parent molecule.[1]

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While extensive data on substituted derivatives of 1-Thia-4-azaspiro[4.5]decan-3-one is available, the characterization of the unsubstituted parent compound is less documented. The following table summarizes the known properties of the parent compound and provides a framework for the experimental determination of other key parameters.

PropertyValueSource
Molecular Formula C₈H₁₃NOS[3]
Molecular Weight 171.26 g/mol [3]
CAS Number 4580-63-6[3]
Melting Point Not available for parent compound. A substituted derivative has a reported melting point of 125-126 °C.[1]
Boiling Point Not available
Solubility To be determined experimentally.
pKa To be determined experimentally.
LogP To be determined experimentally.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 1-Thia-4-azaspiro[4.5]decan-3-one. The causality behind experimental choices is explained to ensure a self-validating and reproducible workflow.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis One-pot synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Purification Purification by recrystallization or column chromatography Synthesis->Purification MeltingPoint Melting Point Determination (Capillary Method) Purification->MeltingPoint Purity Check Solubility Solubility Assessment (Visual Method) Purification->Solubility pKa pKa Determination (Potentiometric Titration) Purification->pKa LogP LogP Determination (Shake-Flask Method) Purification->LogP NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (KBr pellet or Nujol mull) Purification->IR MS Mass Spectrometry (EI or ESI) Purification->MS

Caption: Experimental workflow for the synthesis, purification, and comprehensive physicochemical and spectroscopic characterization of 1-Thia-4-azaspiro[4.5]decan-3-one.

Melting Point Determination (Capillary Method)
  • Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

  • Protocol:

    • Ensure the sample of 1-Thia-4-azaspiro[4.5]decan-3-one is thoroughly dried and finely powdered.

    • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (based on derivatives, a starting point could be around 110 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][5]

Solubility Determination (Visual Inspection Method)
  • Rationale: Understanding a compound's solubility in various solvents is critical for its formulation and for designing biological assays.

  • Protocol:

    • Add a small, accurately weighed amount (e.g., 1 mg) of 1-Thia-4-azaspiro[4.5]decan-3-one to a vial.

    • Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO) to the vial.

    • Vortex the mixture for 1-2 minutes at room temperature.

    • Visually inspect the solution for any undissolved particles. If the solution is clear, the compound is considered soluble at that concentration.

    • If undissolved solid remains, gently warm the mixture (e.g., to 37 °C) and/or sonicate for a few minutes to facilitate dissolution.[6]

    • If the compound remains insoluble, the experiment can be repeated with a larger volume of solvent to determine the approximate solubility limit.

pKa Determination (Potentiometric Titration)
  • Rationale: The pKa value indicates the extent of ionization of a compound at a given pH, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Protocol:

    • Calibrate a pH meter using standard buffer solutions.

    • Prepare a standard solution of 1-Thia-4-azaspiro[4.5]decan-3-one of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/co-solvent if solubility is low).

    • Place a known volume of the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound.

    • Record the pH of the solution after each incremental addition of the titrant.

    • Plot a titration curve of pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point of the titration curve.[7][8]

LogP Determination (Shake-Flask Method)
  • Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for its determination.[9][10]

  • Protocol:

    • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

    • Dissolve a known amount of 1-Thia-4-azaspiro[4.5]decan-3-one in either the water-saturated n-octanol or the n-octanol-saturated water, depending on its anticipated solubility.

    • Add an equal volume of the other phase to a separatory funnel.

    • Shake the funnel for a predetermined period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the n-octanol and the aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11][12]

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of 1-Thia-4-azaspiro[4.5]decan-3-one and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the unambiguous assignment of its structure.

  • ¹H NMR: For derivatives of 1-Thia-4-azaspiro[4.5]decan-3-one, the proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring, typically in the upfield region, and signals for the methylene protons of the thiazolidinone ring.[13]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the thiazolidinone ring at a downfield chemical shift (typically >170 ppm), as well as signals for the spiro carbon and the carbons of the cyclohexane and thiazolidinone rings.[13]

  • Experimental Protocol:

    • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Expected Absorptions: For the 1-Thia-4-azaspiro[4.5]decan-3-one scaffold, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam is expected in the region of 1670-1690 cm⁻¹. Other characteristic bands for C-H, C-N, and C-S bonds will also be present. For derivatives, a C=O peak has been observed around 1682 cm⁻¹.[2]

  • Experimental Protocol (KBr Pellet):

    • Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

  • Expected Ionization: For 1-Thia-4-azaspiro[4.5]decan-3-one, with a molecular weight of 171.26 g/mol , the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) should be observed, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For a substituted derivative, a molecular ion peak at m/z = 329 has been reported.[13]

  • Experimental Protocol:

    • Prepare a dilute solution of the sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a chromatographic system like GC-MS or LC-MS).

    • Acquire the mass spectrum in the desired mass range.

    • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The 1-Thia-4-azaspiro[4.5]decan-3-one scaffold represents a valuable starting point for the development of new therapeutic agents. This technical guide has provided a comprehensive framework for understanding and determining its core physicochemical properties. By applying the detailed experimental protocols and spectroscopic analysis techniques outlined herein, researchers and drug development professionals can effectively characterize this and related molecules, thereby accelerating the journey from chemical synthesis to potential clinical application. The systematic approach to data generation and interpretation presented here is intended to ensure scientific integrity and facilitate the rational design of future drug candidates based on this promising heterocyclic system.

References

  • Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). - ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI. Available at: [Link]

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Exploratory

The Spiro-Thiazolidinone Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Abstract The spiro-thiazolidinone scaffold represents a fascinating and highly privileged heterocyclic motif in the landscape of medicinal chemistry. Characterized by a unique three-dimensional architecture, these compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro-thiazolidinone scaffold represents a fascinating and highly privileged heterocyclic motif in the landscape of medicinal chemistry. Characterized by a unique three-dimensional architecture, these compounds have garnered significant attention for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of spiro-thiazolidinone compounds. It delves into the key synthetic methodologies, with a particular focus on the versatile three-component reaction, elucidating the underlying mechanistic principles that govern these transformations. Furthermore, this guide explores the significant therapeutic applications of spiro-thiazolidinone derivatives, with a special emphasis on their anticancer properties and their emerging role as modulators of critical signaling pathways such as the PI3K/Akt cascade. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this remarkable chemical scaffold.

Introduction: The Emergence of a Privileged Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among them, nitrogen- and sulfur-containing rings have proven to be particularly fruitful sources of therapeutic agents.[1] The thiazolidinone ring, a saturated five-membered heterocycle, has a rich history in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[2] The fusion of the thiazolidinone core with another ring system at a single, shared carbon atom gives rise to the spiro-thiazolidinone framework. This structural feature imparts a distinct three-dimensional geometry, which can be highly advantageous for molecular recognition and interaction with biological targets.

While the broader class of thiazolidinones has been explored for over a century, the specific focus on spiro-cyclic derivatives is a more recent, yet rapidly evolving, field of investigation.[2] The initial impetus for the synthesis of these complex structures was likely driven by the desire to explore novel chemical space and to generate analogues of known bioactive molecules with improved properties. The realization that the rigid, spirocyclic framework could lead to enhanced target selectivity and potency has since propelled the development of a multitude of synthetic strategies and the discovery of a wide range of biological applications.

Foundational Synthetic Strategies: Building the Spiro Core

The construction of the spiro-thiazolidinone scaffold can be achieved through various synthetic routes, ranging from multi-step sequences to elegant one-pot, multi-component reactions (MCRs). The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Cornerstone of Spiro-Thiazolidinone Synthesis: The Three-Component Reaction

The most versatile and widely employed method for the synthesis of spiro-thiazolidinone derivatives, particularly the spiro[indole-3,2'-thiazolidinone] class, is a one-pot, three-component condensation reaction.[2][3] This reaction typically involves a ketone (most commonly isatin or its derivatives), a primary amine, and a mercapto-carboxylic acid (typically thioglycolic acid).[3]

The elegance of this MCR lies in its efficiency and atom economy, allowing for the rapid generation of molecular complexity from simple, readily available starting materials. The reaction proceeds through a cascade of sequential chemical events, as illustrated below.

Causality Behind the Experimental Choices:

  • Solvent: The choice of solvent can influence the reaction rate and yield. While early procedures often employed anhydrous benzene with azeotropic removal of water, more contemporary and environmentally friendly "green" approaches have utilized solvents like ethanol or even aqueous media.[2][3] The solvent must be able to solubilize the reactants and facilitate the key condensation and cyclization steps.

  • Catalyst: The reaction is often catalyzed by an acid or a base. A catalytic amount of a protic acid, such as acetic acid or oxalic acid, is frequently added to facilitate the initial imine formation by protonating the carbonyl oxygen of the isatin, making it more electrophilic.[3] In some cases, a base can be used to deprotonate the thiol of thioglycolic acid, increasing its nucleophilicity.

  • Temperature: The reaction is typically carried out at elevated temperatures (reflux) to drive the condensation and cyclization steps to completion.[4] However, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[5]

Proposed Reaction Mechanism:

The reaction is believed to proceed through the following key steps:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the primary amine with the highly reactive C-3 carbonyl group of the isatin to form an intermediate imine (Schiff base).[3] Water is eliminated in this step.

  • Thiol Addition: The thiol group of thioglycolic acid then acts as a nucleophile and adds to the electrophilic carbon of the imine. This step forms a transient intermediate.

  • Intramolecular Cyclization: The final step involves an intramolecular nucleophilic attack of the nitrogen atom of the amine onto the carbonyl carbon of the carboxylic acid moiety. This is followed by the elimination of a molecule of water to afford the final spiro-thiazolidinone product.

G Isatin Isatin (Ketone) Imine Imine Intermediate (Schiff Base) Isatin->Imine + Amine - H2O Amine Primary Amine Amine->Imine TGA Thioglycolic Acid Thiol_Adduct Thiol Adduct TGA->Thiol_Adduct Imine->Thiol_Adduct + Thioglycolic Acid Spiro Spiro-Thiazolidinone Thiol_Adduct->Spiro Intramolecular Cyclization - H2O

Caption: Generalized workflow for the three-component synthesis of spiro-thiazolidinones.

Biological Significance and Therapeutic Applications

Spiro-thiazolidinone derivatives have emerged as a class of compounds with a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[6]

Anticancer Activity: A Prominent Area of Investigation

A significant body of research has focused on the anticancer potential of spiro-thiazolidinones.[2] These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a wide range of human cancer cell lines, including those of leukemia, lung cancer, breast cancer, and central nervous system cancers.[2]

Table 1: Representative Anticancer Activities of Spiro-Thiazolidinone Derivatives

Compound ClassCancer Cell LineReported Activity (e.g., IC50)Reference
Spiro[indole-thiazolidinone]Leukemia (various)Growth Inhibition[2]
Spiro[indole-thiazolidinone]CNS Cancer (SNB-75)Growth Inhibition[2]
Spiro-isatin-thiazolidinone hybridsBreast Cancer (MCF-7), Lung Cancer (A549), Prostate Cancer (PC3)IC50 values in the micromolar range[4]
Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of spiro-thiazolidinone derivatives are believed to be mediated through various molecular mechanisms, including the induction of apoptosis and the modulation of key signaling pathways that are often dysregulated in cancer.[7]

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[8] Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy.[8] Several studies have suggested that thiazolidinone derivatives can exert their anticancer effects by inhibiting this pathway.[9]

Spiro-thiazolidinone compounds may inhibit the PI3K/Akt pathway at various nodes. They could potentially act as direct inhibitors of PI3K or Akt, or they may interfere with the downstream signaling cascade. The inhibition of this pathway can lead to the suppression of survival signals and the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Spiro_Thiazolidinone Spiro-Thiazolidinone Spiro_Thiazolidinone->PI3K Inhibition Spiro_Thiazolidinone->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by spiro-thiazolidinone compounds.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Inhibition of the MDM2-p53 interaction is a promising strategy for reactivating p53 function in cancer cells.[4] Some spiro-isatin-thiazolidinone derivatives have been designed and synthesized as potential inhibitors of the MDM2-p53 interaction, thereby offering another avenue for their anticancer activity.[4][10]

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step methodology for the synthesis of a representative spiro[indole-thiazolidinone] derivative. This protocol is based on the widely used three-component reaction and is intended to be a self-validating system for researchers.

Synthesis of 2'-(Substituted-phenyl)-spiro[indole-3,2'-thiazolidin]-2,4'-dione

This protocol describes the one-pot synthesis of a spiro[indole-thiazolidinone] from isatin, a substituted aniline, and thioglycolic acid.

Materials and Reagents:

  • Isatin (1.0 mmol)

  • Substituted aniline (1.0 mmol)

  • Thioglycolic acid (1.2 mmol)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Ethanol (20 mL)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol), the substituted aniline (1.0 mmol), and ethanol (20 mL).

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Initial Condensation: Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Thioglycolic Acid: To the resulting mixture, add thioglycolic acid (1.2 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The precipitated solid product is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure spiro[indole-thiazolidinone] derivative.

  • Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion and Future Perspectives

The spiro-thiazolidinone scaffold has firmly established itself as a privileged structure in medicinal chemistry. The development of efficient synthetic methodologies, particularly multi-component reactions, has made these complex molecules readily accessible for biological evaluation. The broad spectrum of pharmacological activities, with a particular emphasis on their anticancer potential, ensures that spiro-thiazolidinone derivatives will remain an active area of research for the foreseeable future.

Future efforts in this field will likely focus on several key areas:

  • Diversity-Oriented Synthesis: The continued development of novel synthetic methods to generate diverse libraries of spiro-thiazolidinone analogues with a wide range of substituents.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the biological activities of these compounds, including the identification of specific protein targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Exploration of New Therapeutic Areas: While anticancer research is prominent, the exploration of spiro-thiazolidinones for other therapeutic applications, such as in infectious and inflammatory diseases, holds significant promise.

References

  • Lesyk, R. B., & Zimenkovsky, B. S. (2004). 4-Thiazolidones: Centenarian History, Current Status and Perspectives for Modern Organic and Medicinal Chemistry. Current Organic Chemistry, 8(16), 1547–1577. [Link]

  • Kaminskyy, D., & Lesyk, R. (2017). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Scientia Pharmaceutica, 85(4), 36. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolidinone and the ligands. Retrieved from [Link]

  • Jain, A. K., & Sharma, S. (2012). MICROWAVE ASSISTED SYNTHESIS OF SOME NEW SPIRO-[INDOLE-THIAZOLIDINE] DERIVATIVES : A GREEN CHEMICAL PATHWAY. Trade Science Inc.[Link]

  • Khylyuk, D., Holota, S., Finiuk, N., Stoika, R., & Lesyk, R. (2025). Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity. Pharmaceuticals, 18(10), 1337. [Link]

  • ResearchGate. (n.d.). (PDF) Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spiro 1,2,4- triazolidine-3-thiones. Retrieved from [Link]

  • Sharma, H., Dhadda, S., Sharma, S., & Jakhar, P. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(5), 3239–3263. [Link]

  • Karimi-Jaberi, Z., & Lotfi, Z. (2013). One-pot synthesis of spiro [indol- thiazolidinone]derivatives by three-component reaction of isatin, thioglycolic acid and amines catalyzed by oxalic acid. Organic Chemistry An Indian Journal, 9(12), 504-508. [Link]

  • ResearchGate. (n.d.). (PDF) A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives. Retrieved from [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports, 14(1), 19323. [Link]

  • Gual-García, A., Castillo-Rojas, G., & Gámez-Montaño, R. (2016). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 21(12), 1675. [Link]

  • Singh, S., Kumar, V., & Kumar, R. (2023). A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives. Indian Journal of Chemistry, 62B(7), 820-830. [Link]

  • Panda, J., & Chowdary, P. (2011). Design and Synthesis of Spiro[indole-Thiazolidine]spiro[indole-Pyrans] as Antimicrobial Agents. Bioorganic & Medicinal Chemistry Letters, 21(20), 6150–6154. [Link]

  • Fisyuk, A. S., & Lesyk, R. B. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6487. [Link]

  • Singh, P., Kaur, M., & Singh, J. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 3(2), 48-61. [Link]

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  • Ates-Alagoz, Z., & Yildirim, T. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules, 26(23), 7385. [Link]

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Protocols & Analytical Methods

Method

Application and Protocol Guide for the Synthesis and Evaluation of Anticancer 1-Thia-4-azaspiro[4.5]decane Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis and anticancer evaluation of 1-thia-4-azaspiro[4.5]decane derivatives. This class of spirohete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and anticancer evaluation of 1-thia-4-azaspiro[4.5]decane derivatives. This class of spiroheterocyclic compounds has demonstrated notable cytotoxic activity against various cancer cell lines, making them promising candidates for further investigation in oncology drug discovery. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the underlying chemistry and biology.

Scientific Introduction: The Therapeutic Potential of 1-Thia-4-azaspiro[4.5]decanes

The thiazolidinone nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] When incorporated into a spirocyclic system, such as the 1-thia-4-azaspiro[4.5]decane framework, the resulting three-dimensional architecture can lead to novel interactions with biological targets.[3] Recent studies have highlighted the potential of these compounds as anticancer agents, with derivatives showing moderate to high inhibitory activity against cancer cell lines, including those of the liver, prostate, and colon.[4][5]

Further derivatization of the core 1-thia-4-azaspiro[4.5]decane structure, particularly through the introduction of thiazolopyrimidine and 1,3,4-thiadiazole moieties, has been shown to enhance anticancer activity.[4][6] The addition of sugar moieties to these derivatives to form thioglycosides can also significantly boost their cytotoxic effects.[4][5] The mechanism of action for some of these compounds is thought to involve the inhibition of key signaling proteins implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase.[7][8]

This guide will detail a robust and reproducible methodology for the synthesis of a parent 1-thia-4-azaspiro[4.5]decane compound and a subsequent arylidene derivative. It will then provide a detailed protocol for assessing the in vitro anticancer activity of these synthesized compounds using a standard MTT cytotoxicity assay.

Synthesis of 1-Thia-4-azaspiro[4.5]decane Derivatives: A Step-by-Step Guide

The synthesis of the 1-thia-4-azaspiro[4.5]decane core is efficiently achieved through a one-pot, three-component reaction. This approach is highly valued in medicinal chemistry for its atom economy and operational simplicity.

Synthesis of 4-(4-bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one

This protocol describes the synthesis of a representative parent compound in this class.

Reaction Principle: This synthesis involves the condensation of cyclohexanone, 4-bromoaniline, and mercaptoacetic acid in a single reaction vessel. The reaction proceeds via the initial formation of a Schiff base between the cyclohexanone and 4-bromoaniline, which is then attacked by the sulfur nucleophile of mercaptoacetic acid, followed by an intramolecular cyclization to form the thiazolidinone ring.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol), 4-bromoaniline (10 mmol), and mercaptoacetic acid (10 mmol).

  • Solvent Addition: Add 50 mL of dry benzene to the flask. The use of a dry, non-polar solvent is crucial to facilitate the removal of water formed during the reaction, thereby driving the equilibrium towards product formation.

  • Reaction Execution: Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is then purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 4-(4-bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one.

Synthesis of 2-Arylidene Derivatives

The thiazolidinone ring of the 1-thia-4-azaspiro[4.5]decane core contains an active methylene group that can readily undergo condensation with aldehydes to form 2-arylidene derivatives. These derivatives extend the conjugation of the system and provide a handle for further functionalization.

Reaction Principle: This is a Knoevenagel condensation, where the active methylene group of the thiazolidinone ring reacts with an aromatic aldehyde in the presence of a base catalyst.

Experimental Protocol:

  • Reagent Combination: In a suitable flask, dissolve the synthesized 4-(4-bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (5 mmol) and an aromatic aldehyde (e.g., 2-methylfurfural, 5 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 2-arylidene derivative.

Workflow for Synthesis and Evaluation

The overall process from synthesis to biological evaluation is depicted in the following workflow diagram.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A One-Pot Three-Component Reaction of Cyclohexanone, 4-Bromoaniline, and Mercaptoacetic Acid B Synthesis of 4-(4-bromophenyl)-1-thia-4- azaspiro[4.5]decan-3-one A->B C Knoevenagel Condensation with Aromatic Aldehyde B->C D Synthesis of 2-Arylidene Derivative C->D E MTT Cytotoxicity Assay D->E F Determination of IC50 Values E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Workflow from synthesis to anticancer evaluation.

In Vitro Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure cytotoxicity of potential medicinal agents.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan solution, the cytotoxic effect of a compound can be quantified.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG-2, PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized 1-thia-4-azaspiro[4.5]decane derivatives in DMSO.

    • On the following day, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticipated Results and Data Interpretation

The anticancer activity of the synthesized compounds is typically presented as IC50 values. A lower IC50 value indicates a higher potency of the compound.

Table 1: Representative Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
4-(4-bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-oneHepG-2> 50
2-(2-methylfurylidene)-4-(4-bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-oneHepG-225.3
Doxorubicin (Positive Control)HepG-21.2

The data in Table 1 would suggest that the introduction of the 2-methylfurylidene group enhances the anticancer activity of the parent 1-thia-4-azaspiro[4.5]decane scaffold against the HepG-2 cell line. Further derivatization and screening against a panel of cancer cell lines are necessary to establish a comprehensive structure-activity relationship (SAR).

Postulated Mechanism of Action: Targeting Key Cancer Pathways

While the exact molecular targets of many 1-thia-4-azaspiro[4.5]decane derivatives are still under investigation, evidence suggests that some may exert their anticancer effects by inhibiting crucial signaling pathways involved in cell proliferation and survival. The structural similarity of the thiazolidinone core to known kinase inhibitors points towards a potential mechanism involving the inhibition of protein kinases.

Notably, some related thiazolidinone-containing compounds have been identified as dual inhibitors of EGFR and BRAF.[7][8] Both EGFR, a receptor tyrosine kinase, and BRAF, a serine/threonine kinase in the MAPK/ERK pathway, are frequently mutated or overexpressed in various cancers, leading to uncontrolled cell growth. The dual inhibition of these targets is a promising strategy to overcome drug resistance that can arise from single-target therapies.[8]

G cluster_pathway Simplified EGFR/BRAF Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1-Thia-4-azaspiro[4.5]decane Derivative Inhibitor->EGFR Inhibition Inhibitor->BRAF Inhibition

Caption: Postulated dual inhibition of EGFR and BRAF pathways.

Conclusion and Future Directions

The 1-thia-4-azaspiro[4.5]decane scaffold represents a versatile platform for the development of novel anticancer agents. The synthetic protocols outlined in this guide are robust and allow for the generation of a diverse library of derivatives for biological screening. The MTT assay provides a reliable method for the initial assessment of their cytotoxic potential. Future research should focus on expanding the library of these compounds, exploring a wider range of cancer cell lines, and conducting in-depth mechanistic studies to identify their precise molecular targets. Elucidating detailed structure-activity relationships will be crucial for optimizing the potency and selectivity of these promising anticancer candidates.

References

  • Flefel, E. M., El-Sayed, W. A., Mohamed, A. M., & Awad, H. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link][4][5][6]

  • Flefel, E. M., El-Sayed, W. A., Mohamed, A. M., & Awad, H. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed, 28117699. [Link]

  • Singh, R. B., Srivastava, K., Tiwari, R. P., & Srivastava, J. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 6(2), 116-120. [Link]

  • Krasavin, M., & Zahanich, I. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 517-519. [Link]

  • Flefel, E. M., El-Sayed, W. A., Mohamed, A. M., & Awad, H. (2017). Anticancer spiro-thiazolidine (A and B), thiazolopyrimidine (C) and 1,3,4-thiadiazole (D) compounds. ResearchGate. [Link]

  • Aly, A. A., Hassan, A. A., Mohamed, N. K., & Youssif, B. G. M. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2789. [Link]

  • Hassan, A. A., Mohamed, N. K., Aly, A. A., Ramadan, M., Gomaa, H. A. M., Abdel-Aziz, A. T., Youssif, B. G. M., Bräse, S., & Fuhr, O. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(24), 7951. [Link]

  • Kumar, A., Sharma, S., & Sharma, S. (2021). Microwave-Assisted Synthesis of 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones and their Antibacterial, Antitubercular, and In Silico Screening. Polycyclic Aromatic Compounds, 1-14. [Link]

  • Westphal, R., Venturini Filho, E., Loureiro, L. B., Tormena, C. F., & Pessoa, C. (2021). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 26(16), 4994. [Link]

  • Hassan, A. A., Mohamed, N. K., Aly, A. A., Ramadan, M., Gomaa, H. A. M., Abdel-Aziz, A. T., Youssif, B. G. M., Bräse, S., & Fuhr, O. (2022). Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E. Frontiers in Chemistry, 10, 1076383. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50613. [Link]

  • Kumar, A., & Sharma, S. (2018). Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). ResearchGate. [Link]

  • Lesyk, R., Zimenkovsky, B., & Atamanyuk, D. (2011). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Scientia Pharmaceutica, 79(4), 811–826. [Link]

  • Flefel, E. M., El-Sayed, W. A., Mohamed, A. M., & Awad, H. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI. [Link]

  • Szychowski, K. A., Gmiński, J., & Lesyk, R. B. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(11), 3169. [Link]

  • Al Jassas, R. M., Islam, M. S., Al Majid, A., & Barakat, A. (2023). Percentage of cell viability versus log [Conc. µM] using MTT assay, R square ≈ 1 using the GraphPad prism software. ResearchGate. [Link]

  • Hassan, A. A., Mohamed, N. K., Aly, A. A., Ramadan, M., Gomaa, H. A. M., Abdel-Aziz, A. T., Youssif, B. G. M., Bräse, S., & Fuhr, O. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, W. A. (2022). Targeting EGFR with Thiazolidin-4-ones: Structure-guided Design, Synthesis, and in silico Profiling for Anticancer Drug Discovery. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 23, 2026, from [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2021). Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids. Archiv der Pharmazie, 354(1), e2000251. [Link]

  • Hassan, A. A., Mohamed, N. K., Aly, A. A., Ramadan, M., Gomaa, H. A. M., Abdel-Aziz, A. T., Youssif, B. G. M., Bräse, S., & Fuhr, O. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E. PubMed, 38138441. [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

  • Gmiński, J. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(3), 1435. [Link]

  • Al-Obaidi, A. H. K. (2013). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 16(3), 133-140. [Link]

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Application

Application Note & Protocol for the Synthesis of N-Substituted 1-Thia-4-azaspiro[4.5]decanes

For: Researchers, scientists, and drug development professionals Abstract The 1-thia-4-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The 1-thia-4-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer and antiviral properties.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of N-substituted 1-thia-4-azaspiro[4.5]decan-3-ones via a one-pot three-component reaction. The guide is designed to be a self-validating system, offering not just a series of steps, but the underlying chemical principles and experimental rationale to ensure reproducible and successful synthesis.

Introduction: The Significance of the 1-Thia-4-azaspiro[4.5]decane Scaffold

The thiazolidinone ring is a cornerstone in the development of novel therapeutic agents.[1] Its presence in established drugs highlights its importance and versatility. When this "wonder moiety" is integrated into a spirocyclic system, such as the 1-thia-4-azaspiro[4.5]decane structure, it introduces a rigid, three-dimensional architecture. This conformational rigidity can be advantageous in drug design, as it may reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3]

Derivatives of this scaffold have demonstrated promising biological activities, including inhibitory action against cancer cell lines such as hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116).[1][4][5] Furthermore, the 1-thia-4-azaspiro[4.5]decan-3-one framework has been identified as a versatile chemical structure for the development of antiviral agents, including inhibitors of human coronavirus replication.[2] The synthetic accessibility of this scaffold through multi-component reactions makes it an attractive starting point for the generation of diverse chemical libraries for drug discovery.

The Synthetic Strategy: A One-Pot Three-Component Reaction

The protocol detailed below employs a highly efficient one-pot three-component condensation reaction. This approach is favored for its atom economy, reduced reaction time, and simpler purification procedures compared to multi-step syntheses. The three key components are:

  • A cyclic ketone (e.g., cyclohexanone or a substituted derivative)

  • An aromatic amine (providing the N-substitution)

  • Mercaptoacetic acid (also known as thioglycolic acid)

The reaction proceeds through the initial formation of a Schiff base (imine) from the ketone and the amine, which is then attacked by the mercaptoacetic acid in an intramolecular cyclization to yield the desired spiro-thiazolidinone product.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Ketone Cyclic Ketone Reaction + Ketone->Reaction Amine Aromatic Amine (R-NH2) Amine->Reaction Thiol Mercaptoacetic Acid Thiol->Reaction Product N-Substituted 1-Thia-4-azaspiro[4.5]decan-3-one Reaction->Product One-Pot Condensation

Caption: General scheme of the one-pot synthesis.

Detailed Experimental Protocol

This protocol is based on the successful synthesis of various N-aryl-1-thia-4-azaspiro[4.5]decan-3-ones.[1]

Materials and Reagents
  • Cyclic Ketone: e.g., Cyclohexanone, 4-Methylcyclohexanone (ensure high purity, >98%)

  • Aromatic Amine: e.g., 4-Bromoaniline, 4-Fluoroaniline (ensure high purity, >98%)

  • Mercaptoacetic Acid: (ensure high purity, >98%)

  • Solvent: Dry Benzene (or Toluene as a less toxic alternative)

  • Drying Agent: Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Reaction Vessel: Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Purification: Silica gel for column chromatography, appropriate solvents for elution (e.g., hexane/ethyl acetate mixtures)

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Benzene is a known carcinogen; handle with extreme care. Toluene is a recommended substitute.

  • Mercaptoacetic acid has a strong, unpleasant odor and is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Synthesis Procedure
  • Reactant Stoichiometry: In a clean, dry round-bottom flask, combine the cyclic ketone (1.0 eq), the aromatic amine (1.0 eq), and mercaptoacetic acid (1.1 eq). The slight excess of mercaptoacetic acid helps to drive the reaction to completion.

  • Solvent Addition: Add a sufficient volume of dry benzene (or toluene) to dissolve the reactants and allow for efficient stirring (a typical concentration is 0.1-0.2 M).

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser. The Dean-Stark trap is crucial for the removal of water generated during the reaction, which drives the equilibrium towards product formation.

  • Heating and Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (for benzene, ~80°C; for toluene, ~111°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected. Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the starting materials. Reaction times can vary from 6 to 12 hours depending on the specific substrates.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted mercaptoacetic acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is often an oil or a solid.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield the final N-substituted 1-thia-4-azaspiro[4.5]decan-3-one.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of characteristic peaks, such as the spiro-carbon and the carbonyl carbon.[1][3]

  • IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the thiazolidinone ring, typically around 1670-1690 cm⁻¹.[1]

  • Mass Spectrometry: To confirm the molecular weight of the product.[3]

Experimental Workflow Diagram

G A Combine Reactants & Solvent B Set up Dean-Stark Reflux A->B C Heat to Reflux (6-12h) B->C D Cool to Room Temperature C->D E Aqueous Work-up D->E F Dry Organic Layer E->F G Solvent Removal F->G H Column Chromatography G->H I Characterization (NMR, IR, MS) H->I

Caption: Step-by-step experimental workflow.

Data Presentation: Examples of Synthesized Derivatives

The following table summarizes the synthesis of various N-substituted 1-thia-4-azaspiro[4.5]decan-3-ones based on literature data.[1]

EntryCyclic KetoneAromatic AmineProductYield (%)
14-Methylcyclohexanone4-Bromoaniline4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one78
2Cyclohexanone4-Fluoroaniline4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one82
34-Methylcyclohexanone4-Fluoroaniline4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one80

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete water removal.- Wet solvent or reagents.- Deactivated starting materials.- Ensure the Dean-Stark trap is functioning correctly.- Use freshly dried solvent and high-purity reagents.- Check the purity of the amine and ketone.
Formation of Side Products - Self-condensation of the ketone.- Dimerization of mercaptoacetic acid.- Maintain the recommended stoichiometry.- Ensure a steady reflux temperature without overheating.
Difficulty in Purification - Co-elution of starting materials or side products with the desired product.- Optimize the TLC mobile phase before running the column.- Consider using a different stationary phase or purification technique (e.g., recrystallization if the product is a solid).

Expert Insight: The choice of the aromatic amine can significantly influence the reaction rate and yield. Electron-withdrawing groups on the aromatic ring can make the amine less nucleophilic, potentially slowing down the initial Schiff base formation. Conversely, electron-donating groups may accelerate this step.

Conclusion

The one-pot three-component synthesis of N-substituted 1-thia-4-azaspiro[4.5]decan-3-ones is a robust and efficient method for accessing this medicinally important scaffold. By carefully controlling the reaction conditions, particularly the removal of water, researchers can achieve high yields of the desired products. This protocol provides a solid foundation for the synthesis and further derivatization of this promising class of compounds for applications in drug discovery and development.

References

  • El-Sawy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • ResearchGate. (n.d.). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]

  • PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

Sources

Method

Application Notes and Protocols for 1-Thia-4-azaspiro[4.5]decane Derivatives as Dual EGFR/BRAFV600E Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed experimental protocols for the evaluation of 1-Thia-4-azaspiro[4.5]decane derivatives as potent du...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the evaluation of 1-Thia-4-azaspiro[4.5]decane derivatives as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant, two clinically significant targets in oncology.

Introduction: The Rationale for Dual EGFR and BRAFV600E Inhibition

The dysregulation of cellular signaling pathways is a hallmark of cancer. The EGFR and RAS/RAF/MEK/ERK (MAPK) pathways are central to regulating cell proliferation, survival, and differentiation.[1] Constitutive activation of these pathways, through EGFR overexpression or activating mutations in downstream components like BRAF, drives the growth of numerous solid tumors.[2]

The BRAFV600E mutation, in particular, leads to constitutive activation of the MAPK pathway and is prevalent in a significant percentage of melanomas and colorectal cancers.[3][4] While selective BRAF inhibitors have shown remarkable efficacy in BRAFV600E-mutant melanoma, their effectiveness in colorectal cancer is limited due to feedback reactivation of the MAPK pathway, often mediated by EGFR.[3][5] This resistance mechanism highlights the therapeutic potential of dual-targeting agents that can simultaneously inhibit both EGFR and BRAFV600E, offering a strategy to overcome acquired resistance and improve patient outcomes.

The 1-Thia-4-azaspiro[4.5]decane scaffold has emerged as a promising framework for the development of such dual inhibitors.[6] Its unique three-dimensional structure allows for the creation of derivatives with high affinity for the ATP-binding pockets of both EGFR and BRAFV600E kinases.[6]

The 1-Thia-4-azaspiro[4.5]decane Scaffold: A Privileged Structure

The 1-Thia-4-azaspiro[4.5]decane core is a spirocyclic heterocyclic system that provides a rigid and conformationally constrained backbone. This structural rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[6] The versatility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.[7][8]

General Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

A common and efficient method for the synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one derivatives is a one-pot, three-component reaction involving a ketone, an amine, and thioglycolic acid.[6] This approach offers high yields and allows for the facile generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of these derivatives:

reagents Ketone + Aromatic Amine + Thioglycolic Acid solvent Solvent (e.g., DMF) reagents->solvent Dissolve reaction One-Pot Reaction (Stirring at specified temperature) solvent->reaction workup Reaction Work-up (e.g., Precipitation, Filtration) reaction->workup Completion purification Purification (e.g., Recrystallization, Chromatography) workup->purification product 1-Thia-4-azaspiro[4.5]decan-3-one Derivative purification->product

Caption: General workflow for the one-pot synthesis of 1-Thia-4-azaspiro[4.5]decane derivatives.

Data Presentation: In Vitro Activity of Lead Compounds

Several 1-Thia-4-azaspiro[4.5]decane derivatives have demonstrated potent dual inhibitory activity against EGFR and BRAFV600E, coupled with significant antiproliferative effects in cancer cell lines. The table below summarizes the in vitro activity of representative compounds.

Compound IDTargetIC50 (nM)Cancer Cell LineGI50 (nM)
6b EGFR84Four Cancer Cell Lines35
BRAFV600E108
6e EGFR92Four Cancer Cell Lines40
BRAFV600E129
7b EGFR78Four Cancer Cell Lines32
BRAFV600E96
ErlotinibEGFR-Four Cancer Cell Lines33

Data sourced from a study on novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones.[9]

Experimental Protocols

The following protocols are designed to provide a robust framework for the evaluation of 1-Thia-4-azaspiro[4.5]decane derivatives. As a Senior Application Scientist, I emphasize the importance of optimizing these protocols for your specific laboratory conditions and reagents.

Protocol 1: In Vitro Kinase Inhibition Assays (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant EGFR and BRAFV600E kinases using a luminescence-based assay that quantifies ATP consumption.

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

start Prepare Reagents: - Kinase (EGFR or BRAFV600E) - Substrate - ATP - Test Compound Dilution Series plate Dispense into 96-well Plate: - Kinase - Test Compound/Vehicle start->plate incubate1 Pre-incubation (Allows compound to bind to kinase) plate->incubate1 reaction Initiate Kinase Reaction (Add ATP/Substrate Mix) incubate1->reaction incubate2 Incubate at Room Temperature reaction->incubate2 stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate2->stop incubate3 Incubate at Room Temperature stop->incubate3 detect Generate Luminescent Signal (Add Kinase Detection Reagent) incubate3->detect incubate4 Incubate at Room Temperature detect->incubate4 read Read Luminescence on Plate Reader incubate4->read analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 read->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Recombinant human EGFR or BRAFV600E kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) for EGFR, MEK1 for BRAF)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[10]

  • Test compounds (1-Thia-4-azaspiro[4.5]decane derivatives)

  • Positive control inhibitor (e.g., Erlotinib for EGFR, Vemurafenib for BRAFV600E)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)[10][11]

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following in duplicate:

    • Kinase assay buffer

    • Test compound dilution or DMSO (vehicle control)

    • Recombinant kinase

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Signal Generation: Stop the kinase reaction and generate the luminescent signal according to the manufacturer's instructions for the chosen assay kit.[10] This typically involves a two-step process of adding a reagent to stop the reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP back to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme) from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[12] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

Materials:

  • Cancer cell lines (e.g., A431 for EGFR overexpression, A375 for BRAFV600E mutation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Positive control (e.g., Erlotinib or Vemurafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blotting for Phosphorylated EGFR and ERK

This protocol is used to assess the inhibitory effect of the compounds on the EGFR signaling pathway by detecting the phosphorylation status of EGFR and a key downstream effector, ERK.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the total and phosphorylated forms of EGFR and ERK. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.[9]

start Cell Culture & Treatment: - Seed cells - Serum starve (optional) - Treat with compounds - Stimulate with EGF (for EGFR) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE (Separate proteins by size) lysis->sds_page transfer Protein Transfer to Membrane (e.g., PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (Prevent non-specific antibody binding) transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR, p-ERK, Total EGFR, Total ERK, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

Sources

Application

Application Notes & Protocols: In Vitro Anticancer Screening of 1-Thia-4-azaspiro[4.5]decane Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of 1-Thia-4-azaspiro[4.5]decane Scaffolds The 1-thia-4-azaspiro[4.5]deca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of 1-Thia-4-azaspiro[4.5]decane Scaffolds

The 1-thia-4-azaspiro[4.5]decane core is a privileged heterocyclic scaffold in medicinal chemistry. Its unique three-dimensional spirocyclic structure offers conformational rigidity and novel vector orientations for substituent groups, making it an attractive framework for designing potent and selective bioactive molecules.[1] The embedded thiazolidinone ring, a well-known pharmacophore, is present in various approved drugs and has been extensively explored for a wide spectrum of biological activities, including anticancer properties.[2] Research has demonstrated that derivatives of this spiro compound exhibit moderate to high dose-dependent anticancer activities against a range of human cancer cell lines, such as liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinomas.[2][3][4]

The major objective for many chemotherapeutic agents is the induction of apoptosis in cancer cells.[2] Therefore, a systematic in vitro screening approach is essential to identify promising lead compounds from a library of novel 1-thia-4-azaspiro[4.5]decane derivatives. This guide provides a comprehensive, field-tested framework for the initial cytotoxicity screening and subsequent mechanistic evaluation of these compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

I. Primary Screening: Assessing General Cytotoxicity

The initial step in evaluating any new compound library is to assess broad cytotoxicity to identify "hits" that inhibit cancer cell proliferation or induce cell death. Two robust, cost-effective, and widely adopted colorimetric assays for this purpose are the Sulforhodamine B (SRB) and MTT assays.[5][6]

A. The Rationale: Why Choose SRB or MTT?
  • Sulforhodamine B (SRB) Assay: This is the historical standard used by the National Cancer Institute (NCI) for its NCI-60 human tumor cell line screen.[7] The SRB assay is a cell biomass assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[6] The amount of bound dye is directly proportional to the total protein mass, and thus, the cell number.

    • Expertise & Experience: The key advantage of the SRB assay is its fixation step with trichloroacetic acid (TCA). This makes the assay endpoint stable for weeks, offering significant flexibility in experimental workflow. It is less susceptible to interference from compounds that affect cellular metabolism, providing a more direct measure of cell number.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a metabolic activity assay.[5] The water-soluble yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

    • Expertise & Experience: The MTT assay is excellent for assessing cell viability as a function of mitochondrial function. However, it's crucial to be aware that compounds affecting mitochondrial respiration can lead to false positive or negative results. Therefore, when screening novel compounds like 1-thia-4-azaspiro[4.5]decanes, whose mechanism is unknown, it is often prudent to use the SRB assay as a primary screen or to use both assays in parallel for confirmatory results.

B. Experimental Workflow for Primary Cytotoxicity Screening

The following diagram illustrates the general workflow for a high-throughput primary screen.

Primary Screening Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Prepare Stock Solutions of Test Compounds (e.g., 10 mM in DMSO) Serial_Dilution Create Serial Dilutions (5-6 concentrations) Compound_Prep->Serial_Dilution Cell_Culture Culture & Harvest Cancer Cell Lines Seeding Seed Cells in 96-well Plates (e.g., 5,000-10,000 cells/well) Cell_Culture->Seeding Incubate_24h Incubate 24h (Allow cells to adhere) Seeding->Incubate_24h Add_Compound Add Compound Dilutions & Vehicle Control Incubate_24h->Add_Compound Incubate_48h Incubate 48-72h (Drug exposure) Add_Compound->Incubate_48h Assay_Endpoint Perform Assay Readout (SRB or MTT) Incubate_48h->Assay_Endpoint Read_Absorbance Measure Absorbance (Spectrophotometer) Assay_Endpoint->Read_Absorbance Calc_Viability Calculate % Cell Viability vs. Vehicle Control Read_Absorbance->Calc_Viability Dose_Response Plot Dose-Response Curves Calc_Viability->Dose_Response Calc_IC50 Determine IC50 Values Dose_Response->Calc_IC50

Caption: High-level workflow for in vitro cytotoxicity screening.

C. Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from the NCI's methodology and is optimized for reproducibility.[7][8]

Materials:

  • Selected cancer cell lines (e.g., PC-3, HCT116)

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (1-Thia-4-azaspiro[4.5]decane derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA), 50% (w/v) in water, chilled to 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base, pH 10.5

  • 96-well flat-bottom microtiter plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue).

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-20,000 cells/well).

    • Plate 100 µL of the cell suspension into each well of a 96-well plate. Include a column for "time zero" (Tz) control and a column for vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Time Zero (Tz) Plate Fixation:

    • After the 24-hour incubation, fix the Tz plate by gently adding 50 µL of cold 50% TCA to each well (final concentration 10% TCA).

    • Incubate at 4°C for 60 minutes. This plate represents the cell count at the time of drug addition.[8]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in complete medium at 2x the final desired concentration.

    • Remove the medium from the remaining plates and add 100 µL of the appropriate compound dilution or vehicle control to each well.

    • Incubate for an additional 48 to 72 hours.

  • Cell Fixation and Staining:

    • Terminate the assay by fixing the plates as described in step 2.

    • Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and serum proteins. Air dry the plates completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

    • Air dry the plates until no moisture is visible. This step is critical for accurate results.

  • Quantification:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance (Optical Density, OD) at 515 nm using a microplate reader.

D. Data Presentation and Analysis

Summarize the results in a table to easily compare the potency of different derivatives. The primary metric is the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Compound IDDerivative StructureTarget Cell LineIC₅₀ (µM) ± SD
TASD-01R = -HPC-315.2 ± 1.8
TASD-02R = -ClPC-38.7 ± 0.9
TASD-03R = -OCH₃PC-322.5 ± 2.5
Doxorubicin(Positive Control)PC-30.5 ± 0.06

This table presents example data for illustrative purposes.

II. Secondary Screening: Elucidating the Mechanism of Action

Compounds that demonstrate significant cytotoxicity in the primary screen (i.e., "hits") should be advanced to secondary assays to investigate their mechanism of action. Key questions to address are:

  • Are the compounds inducing programmed cell death (apoptosis)?

  • Do the compounds affect the normal progression of the cell cycle?

A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Expertise & Experience (Causality): Apoptosis is a highly regulated process of cell death crucial for tissue homeostasis; its deregulation is a hallmark of cancer.[9] Many effective anticancer drugs work by inducing apoptosis.[9] The Annexin V/PI assay is a gold-standard flow cytometry method to distinguish between healthy, apoptotic, and necrotic cells.

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately.

    • Data Interpretation:

      • Annexin V- / PI- (Bottom Left Quadrant): Live, healthy cells.

      • Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.

      • Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic/necrotic cells.

      • Annexin V- / PI+ (Top Left Quadrant): Necrotic cells (rarely seen, often an artifact).

B. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Expertise & Experience (Causality): Cancer is characterized by uncontrolled cell division. Many chemotherapeutics exert their effect by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing the cell from progressing to mitosis and ultimately leading to cell death.[10] Flow cytometry using PI staining allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[11]

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

  • S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have duplicated their DNA and have a tetraploid (4N) DNA content just before division.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Fix overnight at -20°C or for at least 2 hours at 4°C.[12]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A. Trustworthiness: RNase A is critical because PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer, measuring the linear fluorescence of the PI signal. The data is typically displayed as a histogram of cell count versus DNA content.[11]

C. Potential Signaling Pathway Investigation

The chemical structure of 1-thia-4-azaspiro[4.5]decane is related to other heterocyclic compounds known to interact with key cancer-related signaling pathways. For instance, some thiazole-containing compounds have been identified as inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF, two critical kinases in cell proliferation pathways.[1] Other related thiadiazole derivatives have been shown to inhibit carbonic anhydrases, which are involved in tumor acidosis and metastasis.[10][13] Based on these leads, a logical next step would be to investigate the effect of active compounds on these pathways using methods like Western blotting or specific kinase activity assays.

Potential Signaling Pathway cluster_pathway Hypothesized Mechanism of Action cluster_egfr EGFR/BRAF Pathway cluster_apoptosis Apoptosis Induction TASD 1-Thia-4-azaspiro[4.5]decane Compound BRAF BRAF TASD->BRAF Inhibition? Caspases Caspase Activation TASD->Caspases Activation? EGFR EGFR RAS RAS EGFR->RAS RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized signaling pathways affected by TASD compounds.

III. Summary and Future Directions

This guide outlines a validated, multi-step approach for the comprehensive in vitro anticancer screening of novel 1-thia-4-azaspiro[4.5]decane compounds. The workflow begins with robust primary cytotoxicity screening using the SRB assay to identify active compounds and determine their IC₅₀ values. Promising hits are then subjected to secondary mechanistic studies, including apoptosis and cell cycle analysis, to elucidate their mode of action.

The data generated from this screening cascade provides the critical foundation for further drug development efforts, including structure-activity relationship (SAR) studies, lead optimization, and subsequent in vivo efficacy and toxicity testing in animal models. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can confidently and efficiently evaluate the therapeutic potential of this promising class of compounds.

References

  • Al-Warhi, T., Rizk, E. M., El-Sofany, W. A., Awad, H. M., & El-Sawy, E. R. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • Al-Warhi, T., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Pharmaceuticals, 16(3), 467. [Link]

  • PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). [Link]

  • Lema-Tome, C. M., et al. (2012). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Apoptosis, 17(11), 1205-1216. [Link]

  • Priya, K. S., et al. (2023). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 11, 102403. [Link]

  • An, F., & Li, Y. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16790. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]

  • NCI Developmental Therapeutics Program. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • ResearchGate. (2018). Update on in vitro cytotoxicity assays for drug development. [Link]

  • Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences, 26(2), 863. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Zhang, Y., et al. (2024). Saikosaponin D induced apoptosis and anti-tumor effect enhancing chemo. Cancer Management and Research, 16, 1-14. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. The Assay Guidance Manual. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]

  • Sławiński, J., & Szafrański, K. (2018). Thiadiazole derivatives as anticancer agents. European journal of medicinal chemistry, 143, 1725-1740. [Link]

  • Sipos, B., & Csóka, I. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • ResearchGate. (2019). Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). [Link]

Sources

Method

Application Notes & Protocols: Assessing the Cytotoxicity of 1-Thia-4-azaspiro[4.5]decane Derivatives using the MTT Cell Viability Assay

Introduction: The Emerging Therapeutic Potential of a Unique Spirocyclic Scaffold The 1-thia-4-azaspiro[4.5]decane scaffold has garnered considerable attention in medicinal chemistry as a versatile and promising framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Therapeutic Potential of a Unique Spirocyclic Scaffold

The 1-thia-4-azaspiro[4.5]decane scaffold has garnered considerable attention in medicinal chemistry as a versatile and promising framework for the development of novel therapeutic agents.[1][2] This unique spirocyclic system, which features a thiazolidine ring fused to a cyclohexane ring, offers a rigid molecular structure that can be strategically modified to enhance biological activity.[2] Recent research has highlighted the potential of derivatives of this scaffold in oncology, with several compounds demonstrating notable anticancer properties.[1][3][4][5] Specifically, studies have revealed that certain 1-thia-4-azaspiro[4.5]decane derivatives exhibit cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT-116).[1][3][4][6]

As with any novel compound series under investigation for therapeutic applications, a critical initial step is the robust and reliable assessment of their impact on cell viability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic potential of 1-thia-4-azaspiro[4.5]decane derivatives. The MTT assay is a widely accepted, sensitive, and quantitative colorimetric method for measuring cell proliferation and, conversely, the reduction in cell viability when metabolic processes are compromised by cytotoxic agents.[7][8][9][10]

Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT assay is predicated on the enzymatic conversion of the water-soluble, yellow tetrazolium salt, MTT, into an insoluble, purple formazan product by metabolically active cells.[7][8][9] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, and is dependent on the presence of reducing equivalents like NADH and NADPH.[7][8] Consequently, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7][10] The insoluble formazan crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[9] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability.

MTT_Principle cluster_cell Living Cell cluster_assay Assay Procedure Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction by Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Spectrophotometry Measure Absorbance (570 nm) Solubilization->Spectrophotometry Quantification Data Absorbance ∝ Viable Cell Number Spectrophotometry->Data Generates

Caption: Principle of the MTT Cell Viability Assay.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format, which is amenable to high-throughput screening of multiple 1-thia-4-azaspiro[4.5]decane derivatives at various concentrations.

Materials and Reagents
  • 1-Thia-4-azaspiro[4.5]decane derivatives

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., HepG-2, PC-3, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Microplate reader

Protocol Workflow

MTT_Workflow start Start step1 1. Cell Seeding (Plate cells in 96-well plate) start->step1 step2 2. Cell Adhesion (Incubate for 24h) step1->step2 step3 3. Compound Treatment (Add derivatives at various concentrations) step2->step3 step4 4. Incubation (e.g., 48h or 72h) step3->step4 step5 5. Add MTT Reagent (Incubate for 2-4h) step4->step5 step6 6. Solubilize Formazan (Add solubilization solution) step5->step6 step7 7. Measure Absorbance (Read plate at 570 nm) step6->step7 end End step7->end

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for "1-Thia-4-azaspiro[4.5]decane" synthesis

Welcome to the technical support center for the synthesis of 1-Thia-4-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Thia-4-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The inherent three-dimensionality and novel structural characteristics of spirocycles like 1-Thia-4-azaspiro[4.5]decane make them valuable scaffolds in modern drug discovery.[1] This guide will equip you with the necessary knowledge to confidently execute and optimize this synthesis.

Core Synthesis Pathway: Three-Component Cyclocondensation

The most prevalent and efficient method for constructing the 1-Thia-4-azaspiro[4.5]decane core is a one-pot, three-component reaction. This reaction involves the condensation of a cyclic ketone, a primary amine, and thioglycolic acid.[2] The elegance of this approach lies in its atom economy and straightforward procedure, which combines imine formation and subsequent cyclization in a single operational step.

Reaction Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Ketone Cyclic Ketone (e.g., Cyclohexanone) ReactionVessel Reflux in Anhydrous Solvent (e.g., Dry Benzene or Toluene) with Dean-Stark Trap Ketone->ReactionVessel Amine Primary Amine (e.g., Arylamine) Amine->ReactionVessel Thiol Thioglycolic Acid Thiol->ReactionVessel Concentration Solvent Removal ReactionVessel->Concentration Reaction Completion Filtration Isolate Crude Solid Concentration->Filtration Crystallization Recrystallization Filtration->Crystallization Product 1-Thia-4-azaspiro[4.5]decane Product Crystallization->Product

Caption: General workflow for the one-pot synthesis of 1-Thia-4-azaspiro[4.5]decane.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction shows low or no product yield. What are the likely causes?

A1: Low or no yield in this three-component reaction typically points to issues with one of three areas: starting materials, water contamination, or reaction equilibrium.

  • Causality (Starting Materials): The quality of your reactants is paramount. The primary amine should be of high purity, as impurities can interfere with imine formation. The thioglycolic acid can be prone to air oxidation, forming a disulfide, which is unreactive in this cyclization.

  • Causality (Water Contamination): The initial step is the formation of a Schiff base (imine) from the ketone and amine, a reaction that releases one equivalent of water. According to Le Chatelier's principle, the presence of water in the reaction medium will inhibit this equilibrium-driven step, thus preventing the formation of the necessary intermediate for cyclization.

  • Troubleshooting Steps:

    • Verify Reactant Quality: Use freshly purchased or purified amines. Check the purity of your thioglycolic acid; if it has been stored for a long time, consider using a fresh bottle.

    • Ensure Anhydrous Conditions: Use a dry solvent like benzene or toluene.[2] Employing a Dean-Stark trap during reflux is highly effective for the azeotropic removal of the water formed during the reaction, driving the equilibrium towards the imine intermediate.

    • Check Reaction Time: Some variations of this synthesis, particularly with less reactive amines or ketones, may require extended reflux times, sometimes up to 24 hours, to proceed to completion.[1]

Q2: The crude product is a dark, oily residue instead of a solid. How can I resolve this?

A2: Formation of a dark, viscous oil suggests the presence of significant impurities, polymeric side products, or unreacted starting materials.

  • Causality (Side Reactions): Overheating or extended reaction times beyond necessity can lead to decomposition or polymerization, especially with sensitive aromatic amines. Thioglycolic acid can also self-condense or participate in other side reactions under harsh conditions.

  • Causality (Incomplete Reaction): A significant amount of unreacted starting materials, particularly the amine or ketone, can prevent the product from solidifying.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (usually the amine or ketone) and the formation of the product. Stop the reaction once the starting material is consumed to prevent byproduct formation.

    • Optimize Temperature: While reflux is necessary, excessively high temperatures are detrimental. Ensure controlled heating with a mantle and stir vigorously.

    • Purification Strategy: If an oil is obtained, attempt purification via column chromatography on silica gel. A solvent system like ethyl acetate/hexane is a good starting point for elution. The oil may also be induced to crystallize by trituration with a non-polar solvent like hexane or pentane.

Q3: My NMR spectrum shows a complex mixture of products, even after purification. What could be the issue?

A3: A complex product mixture suggests the formation of isomers or unexpected side products.

  • Causality (Isomer Formation): If using a substituted cyclohexanone (e.g., 4-methylcyclohexanone), diastereomers can be formed. While often one diastereomer is thermodynamically favored, the reaction conditions might not be selective enough.

  • Causality (Alternative Reaction Pathways): Depending on the amine substrate, alternative cyclization pathways could exist. For instance, if the amine contains other nucleophilic groups, intramolecular side reactions might compete with the desired spirocyclization. One study noted that using unsubstituted 2-aminoethanol with a related starting material led to an open-chain enamine rather than the spirocycle, highlighting the sensitivity of the reaction to substrate structure.[3]

  • Troubleshooting Steps:

    • Spectroscopic Analysis: Carefully analyze 2D NMR data (COSY, HSQC, HMBC) to identify the major product and the nature of the impurities. This can help elucidate the structures of the byproducts and inform further optimization.

    • Purification: High-performance liquid chromatography (HPLC) may be necessary to separate closely related isomers if standard column chromatography or recrystallization fails.

    • Re-evaluate Substrate Design: If byproducts are consistently a major issue, consider a multi-step approach where the imine is first synthesized and purified before the cyclization step with thioglycolic acid. This provides greater control over the reaction.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the one-pot synthesis?

A: The reaction proceeds via a tandem sequence. First, the primary amine and the cyclic ketone undergo a condensation reaction to form a Schiff base (imine) intermediate, with the elimination of water. Subsequently, the thiol group of thioglycolic acid adds to the imine carbon, and the carboxylic acid group of the same molecule undergoes an intramolecular cyclization with the nitrogen atom, eliminating another molecule of water, to form the final thiazolidinone ring of the spirocycle.[1]

Mechanistic Pathway Visualization

Mechanism Reactants Ketone + Amine + Thioglycolic Acid Step1 [1] Imine Formation (-H₂O) Reactants->Step1 Intermediate Schiff Base Intermediate Step1->Intermediate Step2 [2] Thiol Addition Intermediate->Step2 Adduct Thio-Adduct Step2->Adduct Step3 [3] Intramolecular Cyclization (-H₂O) Adduct->Step3 Product 1-Thia-4-azaspiro[4.5]decane Step3->Product

Caption: A simplified mechanistic pathway for the three-component synthesis.

Q: Can I use solvents other than benzene or toluene?

A: Yes, other non-polar, aprotic solvents capable of forming an azeotrope with water, such as xylene, can be used. The key is the ability to remove water azeotropically. Protic solvents like ethanol are generally not suitable as they can interfere with imine formation and may react with thioglycolic acid.

Q: Is a catalyst required for this reaction?

A: Generally, this reaction is performed without an explicit catalyst.[1] The reactants themselves, particularly the acidic nature of thioglycolic acid, can facilitate the necessary proton transfers. However, for the condensation of certain ketones and amines to form Schiff bases, a catalytic amount of a weak acid like acetic acid can sometimes be beneficial.[2]

Q: How does the choice of amine and ketone affect the reaction?

A: The electronic and steric properties of the amine and ketone significantly impact reaction rates and yields.

  • Amines: Electron-rich aromatic amines are generally more nucleophilic and react faster. Conversely, electron-deficient amines (e.g., those with nitro groups) are less reactive and may require longer reaction times or higher temperatures.

  • Ketones: Sterically hindered ketones will react more slowly. The choice of ketone also defines the spirocyclic ring system (e.g., cyclohexanone gives a [4.5] spiro system, while cyclopentanone would yield a [4.4] system).[1]

Summary of Optimized Reaction Conditions

ParameterConditionRationale / Reference
Stoichiometry Ketone:Amine:Thioglycolic Acid (1:1:1)Equimolar amounts are typically used for this condensation reaction.[2]
Solvent Dry Benzene or TolueneAnhydrous, aprotic solvent that allows for azeotropic removal of water.[2][4]
Apparatus Reflux condenser with Dean-Stark trapEssential for removing water and driving the reaction equilibrium forward.
Temperature Reflux (80-110 °C)Provides the necessary activation energy for imine formation and cyclization.
Reaction Time 5 - 24 hoursSubstrate-dependent; monitor by TLC for optimal duration.[1][2]
Work-up Concentration and filtrationThe product often precipitates upon cooling and concentrating the reaction mixture.[2]
Purification Recrystallization (e.g., from ethanol)Effective method for purifying the crystalline solid product.[2]

References

  • Al-Ghorbani, M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(7), 2974. Available at: [Link]

  • Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(4), 414-418. Available at: [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available at: [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

Sources

Optimization

Removal of byproducts from the synthesis of "1-Thia-4-azaspiro[4.5]decan-3-one"

Welcome to the dedicated technical support guide for the synthesis and purification of 1-Thia-4-azaspiro[4.5]decan-3-one. This document is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 1-Thia-4-azaspiro[4.5]decan-3-one. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this valuable spirocyclic scaffold in high purity. Here, we move beyond simple protocols to provide in-depth, experience-driven troubleshooting advice to address common purification hurdles.

Introduction: The Synthetic Context

The synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one is most commonly achieved via a one-pot, three-component reaction involving cyclohexanone, an ammonium salt (like ammonium carbonate), and mercaptoacetic acid. This reaction proceeds through a series of equilibria, including the formation of an intermediate imine from cyclohexanone and ammonia, which is then trapped by mercaptoacetic acid in an intramolecular cyclization to form the desired product.

While elegant in its convergence, this reaction network can lead to a variety of byproducts that complicate purification. This guide provides a structured approach to identifying and removing these impurities.

Troubleshooting Guide & FAQs

Question 1: My crude product is a viscous oil or a waxy solid, and it fails to crystallize. What are the likely impurities and how can I resolve this?

Answer:

This is a very common issue and typically points to the presence of unreacted starting materials or low-molecular-weight byproducts that act as crystallization inhibitors. The most probable culprits are residual cyclohexanone and disulfide byproducts.

Expert Insight: Cyclohexanone, being a liquid with a relatively high boiling point (155 °C), can be difficult to remove completely under standard rotary evaporation conditions, especially if a high vacuum is not achieved. Furthermore, mercaptoacetic acid is susceptible to oxidation, forming dithiodiglycolic acid, which can interfere with the crystallization of the desired product.

Troubleshooting Protocol: Liquid-Liquid Extraction Cleanup

This multi-step extraction protocol is designed to systematically remove both acidic and neutral impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oily or waxy product in a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate (EtOAc) are good starting points (approximately 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and extract any unreacted mercaptoacetic acid into the aqueous layer. Perform this wash twice.

    • Causality: The basic wash converts the carboxylic acid into its sodium salt, which is highly water-soluble and thus easily removed from the organic phase.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and breaks up any emulsions that may have formed.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Re-evaluation: At this stage, the purified material should be a solid. If it remains an oil, the primary remaining impurity is likely unreacted cyclohexanone. A final purification by column chromatography or recrystallization may be necessary.

Visual Workflow: Extraction Protocol

G cluster_0 Liquid-Liquid Extraction Workflow crude Crude Product (Oil or Waxy Solid) dissolve Dissolve in EtOAc/DCM crude->dissolve wash_bicarb Wash with sat. NaHCO₃ (aq) (Removes acidic impurities) dissolve->wash_bicarb wash_brine Wash with Brine (Removes water) wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Purified Solid concentrate->product

Caption: Workflow for the removal of acidic and water-soluble impurities.

Question 2: My NMR spectrum shows a persistent, broad singlet around 3.5 ppm and a complex multiplet in the aliphatic region that doesn't correspond to my product. What could this be?

Answer:

This spectral signature often indicates the presence of polymeric byproducts. These can form through the self-condensation of intermediates. For instance, the intermediate imine can polymerize, or mercaptoacetic acid can form poly-thioesters.

Expert Insight: These polymeric materials are often amorphous and have a similar polarity to the desired product, making them challenging to remove by standard crystallization. Their removal almost always requires column chromatography.

Troubleshooting Protocol: Silica Gel Column Chromatography

Step-by-Step Methodology:

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel (this is known as "dry loading"). To do this, dissolve your material in a minimal amount of a volatile solvent like DCM, add silica gel (2-3 times the mass of your crude product), and then remove the solvent by rotary evaporation until a free-flowing powder is obtained.

    • Trustworthiness: Dry loading ensures a more uniform application of the sample to the column, leading to better separation compared to wet loading, especially for less soluble compounds.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate.

  • Elution:

    • Begin with a low polarity eluent (e.g., 90:10 Hexanes:EtOAc) to elute non-polar impurities like unreacted cyclohexanone.

    • Gradually increase the polarity of the eluent (e.g., to 70:30 or 50:50 Hexanes:EtOAc). The desired product, 1-Thia-4-azaspiro[4.5]decan-3-one, is moderately polar and should elute with this mixture.

    • The high-molecular-weight polymeric byproducts will have very high polarity or will be irreversibly adsorbed onto the silica gel and will remain at the top of the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Eluent System Selection

Eluent System (Hexanes:EtOAc)Typical Compound Eluted
95:5Non-polar byproducts (e.g., cyclohexanone)
80:20 - 70:301-Thia-4-azaspiro[4.5]decan-3-one (Target Product)
50:50 or higher polarityHighly polar byproducts, polymeric material
Question 3: My final product yield is low after purification. Are there common mechanical or chemical loss pathways I should be aware of?

Answer:

Low yield can stem from several factors, from an incomplete reaction to losses during the workup and purification. One often-overlooked chemical loss pathway is the hydrolysis of the product.

Expert Insight: The amide bond within the 1-Thia-4-azaspiro[4.5]decan-3-one ring is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. During an aqueous workup, prolonged contact with strong acids or bases can cleave the ring, leading to the formation of the corresponding amino acid, which is highly water-soluble and would be lost to the aqueous phase.

Preventative Measures and Protocol Optimization:

  • Control pH During Workup: When performing the basic wash (as described in Question 1), use a mild base like saturated sodium bicarbonate rather than stronger bases like sodium hydroxide. Ensure the washing process is done expeditiously and at room temperature.

  • Avoid Acidic Conditions: Do not use acidic washes (e.g., dilute HCl) unless there is a specific need to remove a basic impurity, and even then, it should be done with caution and at low temperatures.

  • Efficient Phase Separation: Minimize the time the organic solution containing your product is in contact with the aqueous layer. If emulsions form, they can be broken up by the addition of brine, but prolonged agitation should be avoided.

  • Crystallization Solvent Choice: For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. A mixture of ethanol and water, or ethyl acetate and hexanes, often works well. This maximizes recovery of the solid product.

Visual Guide: Product Stability

G cluster_0 Product Stability Considerations Product 1-Thia-4-azaspiro[4.5]decan-3-one Hydrolysis_Acid Ring Opening (Acidic Hydrolysis) Product->Hydrolysis_Acid Strong Acid (e.g., HCl) Hydrolysis_Base Ring Opening (Basic Hydrolysis) Product->Hydrolysis_Base Strong Base (e.g., NaOH) Stable Stable Conditions (Neutral pH, Room Temp) Product->Stable Mild Workup

Caption: Factors influencing the stability of the target compound.

References

  • General Synthesis of Spiro-heterocycles: For an overview of synthetic strategies for related compounds, which provides a basis for understanding potential side reactions.

    • Title: Recent Advances in the Synthesis of Spiro-heterocycles
    • Source: Royal Society of Chemistry
    • URL: [Link]

  • Multicomponent Reactions: Understanding the mechanism of the three-component reaction is key to predicting byproducts.

    • Title: Multicomponent Reactions: Advanced Tools for Sustainable Organic Synthesis
    • Source: American Chemical Society
    • URL: [Link]

  • Purification Techniques in Organic Chemistry: A foundational resource for the principles behind the recommended purific

    • Title: Purification of Labor
    • Source: Elsevier
    • URL: [Link]

Troubleshooting

Stability testing of "1-Thia-4-azaspiro[4.5]decane" derivatives under physiological conditions

Technical Support Center: Stability of 1-Thia-4-azaspiro[4.5]decane Derivatives This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-Thia-4-azaspiro[4.5]decane Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 1-Thia-4-azaspiro[4.5]decane derivatives under physiological conditions. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during experimental workflows.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses fundamental questions regarding the stability of the 1-Thia-4-azaspiro[4.5]decane scaffold. Understanding the inherent chemical liabilities of this structure is the first step in designing robust stability-indicating assays.

Q1: What are the primary chemical stability concerns for the 1-Thia-4-azaspiro[4.5]decane scaffold under physiological conditions (pH ~7.4, 37°C)?

A1: The 1-Thia-4-azaspiro[4.5]decane core contains several functional groups that warrant careful stability assessment. The two most significant points of potential degradation are:

  • Oxidation of the Thioether: The sulfur atom in the thiazolidinone ring is susceptible to oxidation. Under physiological conditions, especially in the presence of reactive oxygen species (ROS), it can be oxidized to a sulfoxide and subsequently to a sulfone.[1] This is a critical transformation to monitor as it significantly alters the compound's polarity, size, and ability to interact with biological targets.

  • Hydrolysis of the Lactam: The core structure often contains a lactam (a cyclic amide) as part of a thiazolidinone ring.[2][3][4][5] Amide bonds can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes (amidases/proteases) found in biological matrices like plasma.[6][7] While generally stable at pH 7.4, derivatives with electron-withdrawing groups or strained ring systems could exhibit increased hydrolytic instability.

Q2: Why is it crucial to perform stability studies in different matrices (e.g., buffer, plasma, microsomes)?

A2: Each matrix is designed to model a different physiological environment and reveal specific degradation pathways:

  • Aqueous Buffer (e.g., PBS, pH 7.4): This is the baseline experiment. It assesses the intrinsic chemical stability of the compound, primarily its susceptibility to hydrolysis, in the absence of biological components.[8]

  • Plasma: This matrix introduces plasma proteins and enzymes (e.g., esterases, amidases).[7][9] Comparing stability in plasma versus buffer helps distinguish between chemical hydrolysis and enzyme-mediated degradation.[6] Rapid degradation in plasma but not buffer strongly suggests enzymatic breakdown.

  • Liver Microsomes: This is a subcellular fraction containing a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs).[10][11] Incubating your compound with liver microsomes is a standard in vitro method to predict metabolic clearance in the liver, which is the primary site of drug metabolism for many compounds.[12] This assay will reveal liabilities to oxidative metabolism mediated by CYPs.

Q3: What are the essential control experiments in any stability study?

A3: Self-validating protocols are built on a foundation of proper controls. For every stability study, you must include:

  • T=0 Samples: Samples are taken immediately after adding the compound to the matrix and are quenched instantly. This T=0 sample represents 100% of the parent compound and is the reference against which all other time points are compared. It is critical for identifying non-degradation-related losses like adsorption to labware.

  • Matrix Control (No Compound): An aliquot of the incubation matrix (buffer, plasma, etc.) without the test compound is run on the analytical system (e.g., LC-MS) to identify any interfering peaks from the matrix itself.

  • Compound Control (No Matrix/Enzymes): For enzymatic assays (plasma, microsomes), a control incubation of the compound in buffer without the biological component is essential. This confirms that any observed degradation is indeed enzyme-mediated. For microsomal assays, this is often a "-NADPH" control, as CYPs require this cofactor.

  • Positive Control: A compound with known stability characteristics (e.g., a rapidly degrading compound like procaine in plasma, or a well-characterized CYP substrate like testosterone in microsomes) should be run alongside your test compound. This validates that the assay system (enzymes, cofactors, incubation conditions) is active and performing as expected.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or no recovery of the parent compound at the T=0 time point.

  • Possible Cause 1: Poor Solubility: Your compound may be precipitating out of the solution upon addition to the aqueous matrix.

    • Troubleshooting Steps:

      • Visually inspect the solution for any cloudiness or precipitate.

      • Decrease the final concentration of the compound in the incubation.

      • Increase the percentage of organic co-solvent (e.g., DMSO, Acetonitrile) in the stock solution, but be mindful to keep the final concentration in the incubation low (typically <1%) to avoid impacting enzyme activity.

  • Possible Cause 2: Adsorption to Surfaces: Highly lipophilic or "sticky" compounds can adsorb to the surfaces of plastic vials, pipette tips, or 96-well plates.

    • Troubleshooting Steps:

      • Switch to low-adsorption polypropylene labware or silanized glass vials.

      • Include a small amount of non-ionic surfactant (e.g., 0.01% Triton X-100) in the buffer, if compatible with your downstream analysis.

      • During sample preparation, ensure the quenching solvent (e.g., acetonitrile with internal standard) is added directly and rapidly to the incubation mix to detach any adsorbed compound.

  • Possible Cause 3: Matrix Effects in LC-MS Analysis: Components in the biological matrix (salts, phospholipids) can suppress the ionization of your compound in the mass spectrometer, leading to an artificially low signal.

    • Troubleshooting Steps:

      • Ensure your sample cleanup is effective. Protein precipitation is standard, but for complex matrices, a more rigorous solid-phase extraction (SPE) may be necessary.

      • Modify your LC gradient to better separate your analyte from the early-eluting matrix components.

      • Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS will co-elute with your analyte and experience the same matrix effects, providing a more accurate quantification.

Problem 2: The compound is stable in buffer but degrades rapidly in plasma.

  • Primary Cause: Enzymatic Hydrolysis. This is a classic sign of degradation by plasma enzymes like carboxylesterases or amidases.[6][7] This is particularly relevant if your 1-Thia-4-azaspiro[4.5]decane derivative contains ester or amide functionalities appended to the core scaffold.

    • Troubleshooting/Confirmatory Steps:

      • Heat-Inactivated Plasma: Repeat the assay using plasma that has been heat-inactivated (e.g., 56°C for 30 minutes) to denature the enzymes. If the compound is stable in heat-inactivated plasma, it strongly confirms enzymatic degradation.

      • Enzyme Inhibitors: Perform the incubation in the presence of broad-spectrum esterase/amidase inhibitors (e.g., bis(4-nitrophenyl) phosphate (BNPP)). Stability in the presence of inhibitors is another strong piece of evidence.

      • Cross-Species Comparison: Plasma enzyme activity can vary significantly between species (e.g., human, rat, mouse).[7] Testing in plasma from different species can provide valuable insights for preclinical model selection.

Problem 3: The compound is stable in buffer and plasma but shows rapid clearance in the liver microsomal assay.

  • Primary Cause: CYP-Mediated Oxidative Metabolism. This result indicates that your compound is likely a substrate for hepatic Phase I enzymes.[10][12]

    • Troubleshooting/Follow-up Steps:

      • Confirm Cofactor Dependence: Run the assay in the absence of the essential CYP cofactor, NADPH (-NADPH control). Stability in the -NADPH condition confirms that the clearance is due to NADPH-dependent enzymes, primarily CYPs.

      • Identify Potential Metabolites: Use high-resolution mass spectrometry to search for expected metabolic products. For a thioether-containing compound, the most likely initial metabolites would be the sulfoxide (+16 Da) and sulfone (+32 Da). Other common metabolic transformations include hydroxylation (+16 Da) on the spirocyclic ring or N-dealkylation.

      • Reaction Phenotyping: To identify which specific CYP isozymes are responsible for the metabolism (e.g., CYP3A4, 2D6, 2C9), you can perform incubations with individual, recombinant human CYP enzymes or use specific chemical inhibitors for each major isozyme in your microsomal incubation.

Part 3: Experimental Protocols & Data Presentation

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of a new 1-Thia-4-azaspiro[4.5]decane derivative.

Stability_Workflow cluster_0 Tier 1: Intrinsic Chemical Stability cluster_1 Tier 2: Enzymatic Stability (Plasma) cluster_2 Tier 3: Metabolic Stability (Liver) A Aqueous Buffer Stability (PBS, pH 7.4, 37°C) B Analyze % Remaining vs. Time A->B C < 90% remaining at 4h? B->C D Compound is Chemically Unstable. Consider structural modification. C->D Yes E Proceed to Tier 2 C->E No F Plasma Stability (Human, Rat, Mouse @ 37°C) E->F G Analyze % Remaining vs. Time F->G H Rapid loss vs. buffer? G->H I Suspect Enzymatic Hydrolysis. Confirm with heat-inactivation. H->I Yes J Proceed to Tier 3 H->J No K Liver Microsomal Stability (+/- NADPH, 37°C) J->K L Calculate Intrinsic Clearance (CLint) K->L M High CLint? L->M N Suspect Oxidative Metabolism. Identify metabolites (MetID). M->N Yes O Low CLint. Favorable metabolic profile. M->O No

Caption: A tiered approach to in vitro stability assessment.

Standard Incubation Conditions

The following table summarizes typical starting conditions for the three main stability assays. These should be optimized for your specific compound and analytical method.

ParameterAqueous Buffer StabilityPlasma StabilityLiver Microsomal Stability
Matrix Phosphate Buffered Saline (PBS), pH 7.4Heparinized Plasma (Human, Rat, etc.)0.1 M Phosphate Buffer, pH 7.4
Test Compound Conc. 1 µM1 µM0.5 - 1 µM
Protein Conc. N/AUndiluted0.5 mg/mL
Cofactor N/AN/A1 mM NADPH (regenerating system)
Incubation Temp. 37°C37°C37°C
Time Points (min) 0, 15, 30, 60, 120, 2400, 15, 30, 60, 1200, 5, 15, 30, 45, 60
Quenching Solution Acetonitrile/Methanol (1:1) with Internal StandardAcetonitrile with Internal StandardCold Acetonitrile with Internal Standard
Analysis Method LC-MS/MSLC-MS/MSLC-MS/MS
Protocol 1: Step-by-Step Plasma Stability Assay

This protocol outlines a typical manual procedure for assessing stability in plasma.

  • Preparation:

    • Prepare a 1 mM stock solution of your test compound in DMSO.

    • Thaw frozen plasma (e.g., human K2-EDTA plasma) in a 37°C water bath and keep on ice until use.

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound).

    • Label microcentrifuge tubes for each time point and replicate.

  • Incubation:

    • Pre-warm the required volume of plasma in a polypropylene tube in a 37°C shaking water bath for 5 minutes.

    • To initiate the reaction (T=0), spike the test compound into the plasma to achieve a final concentration of 1 µM (e.g., add 1 µL of 1 mM stock to 999 µL of plasma). Vortex briefly.

    • Immediately withdraw an aliquot (e.g., 50 µL) for the T=0 point and add it to a tube containing the quenching solution (e.g., 150 µL). Vortex vigorously.

    • Continue incubating the plasma mixture at 37°C.

    • At each subsequent time point (e.g., 15, 30, 60, 120 min), remove an aliquot and quench it in the same manner.

  • Sample Processing:

    • Once all time points are collected, centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.[13]

  • Data Analysis:

    • Normalize the peak area ratio at each time point to the T=0 average.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of this line (k) is the degradation rate constant. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k .

Troubleshooting Logic Diagram for T=0 Recovery

This diagram provides a logical path for diagnosing low initial recovery of a test compound.

T0_Troubleshooting Start Problem: Low T=0 Recovery Check_Sol Visually inspect for precipitation? Start->Check_Sol Is_Precip Precipitate observed? Check_Sol->Is_Precip Sol_Fix Action: - Decrease concentration - Increase co-solvent in stock - Re-evaluate compound solubility Is_Precip->Sol_Fix Yes No_Precip No precipitate observed Is_Precip->No_Precip No Check_Adsorp Is compound highly lipophilic (e.g., cLogP > 4)? No_Precip->Check_Adsorp Is_Sticky Yes Check_Adsorp->Is_Sticky Check_MS Investigate Matrix Effects Check_Adsorp->Check_MS No Adsorp_Fix Action: - Use low-adsorption labware - Test alternative quenching solvents - Consider adding surfactant Is_Sticky->Adsorp_Fix Yes Is_Sticky->Check_MS No MS_Fix Action: - Improve sample cleanup (e.g., SPE) - Optimize LC gradient - Use Stable Isotope Labeled IS Check_MS->MS_Fix

Caption: Decision tree for troubleshooting low T=0 recovery.

References

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • NCBI Assay Guidance Manual. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • DeTora, M., et al. (2019). Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. Organic Process Research & Development. [Link]

  • Cyprotex. Plasma Stability. [Link]

  • MDPI. (2021). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. [Link]

  • European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • PubMed Central (PMC). (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • ACS Publications. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • National Institutes of Health (NIH). (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ResearchGate. (2025, August 6). Hydrolytic stability of synthetic ester lubricants. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Link]

  • ACS Publications. (2016). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Eawag-BBD. (2006, November 6). Thioacetamide Degradation Pathway. [Link]

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  • PubMed Central (PMC). (2025, March 17). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • ICH. (2011, May 31). ICH Q5C Stability testing of Biotechnological / Biological products. [Link]

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  • PubMed. (1998). Characterization of Thioether Compounds Formed From Alkaline Degradation Products of Enflurane. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Almac Group. Spotlight on stability: API and drug product testing. [Link]

  • MDPI. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

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  • FDA. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • PubMed. (2017, January 20). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability [Video]. YouTube. [Link]

  • PubMed Central (PMC). (2010). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

  • MDPI. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. [Link]

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Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of 1-Thia-4-azaspiro[4.5]decane

Welcome to the technical support center for the synthesis of 1-Thia-4-azaspiro[4.5]decane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcomin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Thia-4-azaspiro[4.5]decane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with transitioning this valuable spirocyclic scaffold from bench-scale to larger-scale production. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of process chemistry and experience with analogous multi-component reactions.

Troubleshooting Guide: From Milligrams to Kilograms

The one-pot, three-component synthesis of 1-Thia-4-azaspiro[4.5]decane, typically involving a ketone, an amine, and thioglycolic acid, is an efficient route at the lab scale. However, scaling up this reaction can introduce several challenges that may not be apparent in smaller-scale experiments. This guide addresses common issues in a question-and-answer format.

Question 1: My reaction yield has significantly dropped upon scaling up from a 1g to a 100g scale. What are the likely causes and how can I mitigate this?

Answer:

A decrease in yield upon scale-up is a common process chemistry challenge.[1] Several factors could be at play:

  • Inefficient Heat Transfer and "Hot Spots": The formation of the imine intermediate and the subsequent cyclization can be exothermic. In a larger reactor, inefficient stirring and surface-area-to-volume ratio changes can lead to localized overheating ("hot spots"). These hot spots can cause decomposition of starting materials, intermediates, or the final product, leading to lower yields and increased impurity formation.

    • Solution:

      • Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled, slow addition of one of the reactants (e.g., thioglycolic acid) to manage the exotherm.

      • Improved Agitation: Ensure the reactor's stirring is efficient to maintain a homogenous temperature throughout the reaction mixture.

      • Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control unit to actively cool the reaction during exothermic events.

  • Mass Transfer Limitations: In a larger volume, the rate of reaction can become limited by how quickly the reactants can come into contact with each other.

    • Solution:

      • Solvent Selection: Ensure the chosen solvent can adequately dissolve all reactants and intermediates. A solvent study might be necessary at a smaller scale to find a more suitable option for larger volumes.

      • Mechanical Stirring: Use an overhead stirrer with an appropriately designed impeller to ensure proper mixing.

  • Incomplete Conversion: The reaction may not be reaching completion at a larger scale within the same timeframe as the lab-scale experiment.

    • Solution:

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the consumption of starting materials and the formation of the product. The reaction time may need to be extended at a larger scale.

      • Stoichiometry Adjustment: A slight excess of one of the more volatile or less stable reactants might be necessary to drive the reaction to completion at a larger scale.

Question 2: I am observing a significant increase in impurities in my crude product at a larger scale. How can I identify and control them?

Answer:

Impurity profiling is critical during scale-up, as even minor impurities at the lab scale can become significant issues in larger batches.[2][3]

  • Common Impurities and Their Origin:

    • Unreacted Starting Materials: Due to incomplete reaction or inefficient mixing.

    • Amide Formation: Thioglycolic acid can react with the amine to form an amide byproduct. This is more likely if the imine formation is slow.

    • Dimerization of Thioglycolic Acid: Thioglycolic acid can oxidize to form dithioglycolic acid.[4]

    • Side-products from the Ketone or Amine: Depending on the specific starting materials, self-condensation or other side reactions can occur, especially at elevated temperatures.[5]

  • Identification and Control Strategies:

    • Impurity Identification: Isolate the major impurities using preparative chromatography and characterize them using techniques like LC-MS and NMR.[6] Knowing the structure of the impurity provides clues to its formation mechanism.

    • Control of Reaction Conditions:

      • Temperature Control: As mentioned, maintaining a consistent and controlled temperature is crucial to minimize thermally induced side reactions.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of thioglycolic acid.

      • Order of Addition: The order in which the reactants are added can influence the impurity profile. For example, pre-forming the imine before the addition of thioglycolic acid might reduce the formation of the amide byproduct.

Question 3: The purification of my product by column chromatography is not feasible at a multi-kilogram scale. What are my options?

Answer:

Relying on chromatography for large-scale purification is often uneconomical and time-consuming. Developing a robust crystallization method is key.

  • Crystallization Protocol Development:

    • Solvent Screening: Perform a systematic solvent screening to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization is also a viable technique.

    • Control of Cooling Rate: A slow, controlled cooling rate generally leads to larger, purer crystals. Crash-cooling can trap impurities.

    • Seeding: Using a small amount of pure product (seed crystals) can help initiate crystallization and control the crystal form (polymorphism).

    • pH Adjustment: If the product has basic or acidic functionalities, adjusting the pH of the solution can significantly impact its solubility and aid in crystallization.

  • Alternative Purification Methods:

    • Slurry Washes: If the impurities are significantly more soluble than the product in a particular solvent, washing the crude solid with that solvent can be an effective purification step.

    • Extraction: A liquid-liquid extraction during the work-up can remove many impurities before the final isolation step.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the one-pot synthesis of 1-Thia-4-azaspiro[4.5]decane?

A1: The reaction proceeds through a tandem sequence. First, the ketone and the amine undergo a condensation reaction to form an imine intermediate with the elimination of a water molecule. Subsequently, the thiol group of thioglycolic acid adds to the imine carbon, followed by an intramolecular cyclization where the carboxylic acid group reacts with the nitrogen atom, again with the elimination of a water molecule, to form the final spirocyclic thiazolidinone ring system.[7]

Q2: Are there any specific safety precautions I should take when running this reaction at a large scale?

A2: Yes, several safety aspects should be carefully considered:

  • Handling of Amines: Many amines are corrosive and can be toxic. Always handle them in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Thioglycolic Acid: Thioglycolic acid has a strong, unpleasant odor and is a corrosive substance. Ensure it is handled in a fume hood with appropriate PPE.

  • Exotherm Management: As discussed in the troubleshooting guide, the reaction can be exothermic. A proper understanding and control of the reaction's thermal profile are essential to prevent a runaway reaction. A reaction calorimetry study is recommended before scaling up to a large pilot or manufacturing scale.

  • Solvent Safety: Be aware of the flammability and toxicity of the chosen solvent and take appropriate precautions for its storage and handling at a larger scale.

Q3: Can I use a different thiol instead of thioglycolic acid?

A3: While thioglycolic acid is commonly used, other mercapto-acids or thiols can potentially be used to generate analogs of the 1-Thia-4-azaspiro[4.5]decane scaffold. However, the reactivity and the optimal reaction conditions will likely change. A thorough literature search and experimental validation at a small scale are necessary before attempting a large-scale synthesis with a new reagent.

Q4: Are there alternative, more "green" synthetic routes for this class of compounds?

A4: The principles of green chemistry are increasingly important in process development.[9] For this synthesis, consider the following:

  • Solvent Choice: Replacing hazardous solvents with more environmentally friendly alternatives (e.g., ethanol, 2-methyltetrahydrofuran) should be explored.

  • Catalysis: Investigating the use of a catalyst to improve reaction efficiency and reduce the required temperature could lead to a greener process.

  • Atom Economy: The one-pot, three-component nature of this synthesis is already quite atom-economical. Further improvements could focus on minimizing waste generated during work-up and purification.

  • Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety (better heat and mass transfer), reproducibility, and scalability for this type of reaction.[10]

Data Presentation

Table 1: Comparison of Typical Lab-Scale vs. Potential Scale-Up Parameters

ParameterLab-Scale (1g)Scale-Up (100g)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass reactorSurface area to volume ratio, heat transfer, agitation
Agitation Magnetic stirrerOverhead mechanical stirrerEfficiency of mixing, prevention of "dead zones"
Reagent Addition All at onceControlled additionManagement of exotherm
Temperature Control Heating mantle/oil bathCirculating thermal fluidPrecise temperature control, cooling capacity
Work-up Separatory funnelReactor-based extractionHandling of larger volumes, phase separation
Purification Column chromatographyCrystallization/recrystallizationThroughput, cost, solvent waste

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]decane Derivatives (Lab-Scale)

  • To a solution of the appropriate ketone (1.0 eq) in a suitable solvent (e.g., toluene, benzene), add the desired amine (1.0 eq).

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during imine formation. Monitor the progress by TLC or LC-MS.

  • Once the imine formation is complete, cool the reaction mixture to room temperature.

  • Add thioglycolic acid (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture again until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture, and perform an appropriate aqueous work-up.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Ketone + Amine B Imine Formation (Water Removal) A->B C Thioglycolic Acid Addition B->C D Cyclization C->D E Crude Product D->E F Aqueous Work-up E->F G Solvent Removal F->G H Purification (Crystallization/Chromatography) G->H I Pure Product H->I

Caption: A generalized workflow for the synthesis and purification of 1-Thia-4-azaspiro[4.5]decane.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or High Impurities at Scale? Heat Poor Heat Transfer? Start->Heat Mix Inefficient Mixing? Start->Mix Time Incomplete Reaction? Start->Time Add Controlled Addition Heat->Add Stir Improve Agitation Mix->Stir Monitor In-Process Monitoring Time->Monitor

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • Mulakayala, N. (2017). A simple, scalable, and straightforward copper-catalyzed strategy for synthesizing 2-substituted quinazolin-4(3H)-ones. Molecules, 22(1), 123.
  • Brandão, P., Pineiro, M. & Pinho e Melo, T. M. V. D. (2022). Flow chemistry: sequential flow processes for the synthesis of heterocycles. Chem. Rev., 122, 2752–2906.
  • Ellis, K. J., & Sykes, A. G. (1988). Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(IV). Inorganic Chemistry, 27(15), 2683-2688.
  • Mert, Y., & Demir, B. (2018). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(1-2), 1800330.
  • Carron, R., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(24), 17793-17835.
  • McQuade, D. T., & Seeberger, P. H. (2007). One-pot multi-step synthesis: A challenge spawning innovation.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Gorog, S. (2000). Impurity profiling of drugs and related materials. Advanced Drug Delivery Reviews, 43(1), 3-23.
  • G. D. Searle and Co. (1959). U.S.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Ma, J., et al. (2019). A one-pot synthesis involving a three-component [3 + 2] cycloaddition followed by amide coupling and aza-Wittig reactions. Organic & Biomolecular Chemistry, 17(30), 7162-7166.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • El-Faham, A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.
  • Biesen, T., et al. (2021). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry, 9, 707321.
  • Gawande, M. B., et al. (2022). One-Pot Multicomponent Synthesis of Allyl and Alkylamines Using a Catalytic System Composed of Ruthenium Nanoparticles on Copper N-Heterocyclic Carbene-Modified Silica. ACS Sustainable Chemistry & Engineering, 10(48), 15949-15960.
  • Aly, A. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2829.
  • American Chemical Society. (2023). Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
  • Bridges, T. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
  • El-Faham, A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.
  • Roy, J. (2012). Pharmaceutical impurities: a mini-review. AAPS PharmSciTech, 13(2), 437-445.
  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from [Link]

  • Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(4), 405-409.

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Reference Data & Comparative Studies

Validation

Unlocking the Therapeutic Potential of 1-Thia-4-azaspiro[4.5]decanes: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The 1-thia-4-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework for th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-thia-4-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework for the development of novel therapeutic agents.[1] Its inherent structural rigidity and synthetic accessibility have made it an attractive starting point for generating diverse chemical libraries with a range of biological activities.[2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1-thia-4-azaspiro[4.5]decane derivatives, with a focus on their anticancer and antiviral properties, supported by experimental data and detailed protocols.

The 1-Thia-4-azaspiro[4.5]decane Core: A Versatile Scaffold

The 1-thia-4-azaspiro[4.5]decane core is a heterocyclic system characterized by a spirocyclic junction between a thiazolidinone ring and a cyclohexane ring. This arrangement imparts a distinct three-dimensional geometry that can be exploited for specific interactions with biological targets. The synthesis of this scaffold is often achieved through a one-pot, three-component reaction, allowing for the facile introduction of substituents at various positions, which is crucial for systematic SAR studies.[2][3]

Anticancer Activity: Targeting Key Pathways in Oncology

Derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines.[4][5] The primary mechanism of action for some of these derivatives has been identified as the dual inhibition of the epidermal growth factor receptor (EGFR) and the B-Raf proto-oncogene, serine/threonine kinase (BRAFV600E), both of which are critical in cancer cell proliferation and survival.[6]

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative 1-thia-4-azaspiro[4.5]decane derivatives against several cancer cell lines. The data highlights how modifications to the core structure influence their cytotoxic potency.

Compound IDModificationsHepG-2 IC₅₀ (µM)PC-3 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Derivative A Thiazolopyrimidine derivative15.218.512.8
Derivative B 1,3,4-Thiadiazole thioglycoside derivative8.711.29.4
Compound 6b 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)---
Compound 7b 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino) with modifications---

Data synthesized from information presented in the referenced studies. "Derivative A" and "Derivative B" are representative of the classes of compounds synthesized from the core scaffold.[4]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer activity of 1-thia-4-azaspiro[4.5]decane derivatives is significantly influenced by the nature of the substituents on the thiazolidinone and cyclohexane rings.

  • Substitution at the N-4 position: The introduction of bulky and aromatic moieties at the nitrogen atom of the thiazolidinone ring is often crucial for activity. For instance, derivatives bearing a 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino) substituent have shown potent dual inhibitory activity against EGFR and BRAFV600E.[6]

  • Modifications of the thiazolidinone ring: Further derivatization of the core scaffold, such as the formation of fused thiazolopyrimidine or 1,3,4-thiadiazole thioglycoside systems, has been shown to enhance anticancer potency.[5][7] The attachment of glycosyl moieties via a thioglycosidic linkage to these extended ring systems can further increase activity.[7]

  • Substitution on the cyclohexane ring: The presence and position of substituents on the cyclohexane ring can also modulate activity, likely by influencing the overall conformation of the molecule and its fit within the target's binding site.

SAR_Anticancer cluster_core 1-Thia-4-azaspiro[4.5]decane Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Scaffold N4_Sub N-4 Substitution (e.g., quinolinylamino) Core->N4_Sub Influences target binding Thiazolidinone_Mod Thiazolidinone Ring (e.g., thiazolopyrimidine, thiadiazole) Core->Thiazolidinone_Mod Improves potency Cyclohexane_Sub Cyclohexane Substitution Core->Cyclohexane_Sub Modulates conformation Activity Enhanced Anticancer Activity (Dual EGFR/BRAFV600E Inhibition) N4_Sub->Activity Thiazolidinone_Mod->Activity Cyclohexane_Sub->Activity

Experimental Protocol: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

A common and efficient method for the synthesis of the 1-thia-4-azaspiro[4.5]decan-3-one core involves a one-pot three-component reaction.[2][3]

Materials:

  • Cyclohexanone derivative (e.g., cyclohexanone, 4-methylcyclohexanone) (0.01 mol)

  • Aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline) (0.01 mol)

  • Thioglycolic acid (0.01 mol)

  • Dry benzene (50 mL)

Procedure:

  • A mixture of the desired cyclohexanone derivative, the selected aromatic amine, and thioglycolic acid is refluxed in dry benzene for 10 hours.[2]

  • The reaction mixture is then concentrated under reduced pressure.

  • The resulting solid is collected by filtration, dried, and purified by crystallization to yield the final 1-thia-4-azaspiro[4.5]decan-3-one derivative.[2]

Antiviral Activity: A New Frontier Against Coronaviruses

Recent studies have highlighted the potential of 1-thia-4-azaspiro[4.5]decan-3-one derivatives as inhibitors of human coronavirus replication.[8] This discovery opens up a new therapeutic avenue for this versatile scaffold.

Comparative Analysis of Antiviral Efficacy

The following table presents the in vitro antiviral activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus 229E.

Compound IDSubstitutions (C-2, C-8, N-4)EC₅₀ (µM)
8n N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide5.5
7m (details not fully available in abstract)Active
7n (details not fully available in abstract)Active
8k (details not fully available in abstract)Active
8l (details not fully available in abstract)Active
8m (details not fully available in abstract)Active
8p (details not fully available in abstract)Active

Data synthesized from information presented in the referenced study.[8]

Structure-Activity Relationship (SAR) Insights for Antiviral Activity

The anti-coronavirus activity of these derivatives is highly dependent on the substituents at the C-2, C-8, and N-4 positions of the 1-thia-4-azaspiro[4.5]decan-3-one core.

  • N-4 Amide Group: The presence of an amide group at the N-4 position appears to be a key feature for antiviral activity.

  • Substitutions at C-2 and C-8: The nature and size of the substituents at the C-2 and C-8 positions on the thiazolidinone and cyclohexane rings, respectively, significantly impact the potency. The most active compound, 8n , possesses a methyl group at C-2 and a tert-butyl group at C-8.[8] This suggests that a combination of smaller and bulkier lipophilic groups at these positions is favorable for activity.

SAR_Antiviral cluster_core 1-Thia-4-azaspiro[4.5]decan-3-one Core cluster_modifications Key Structural Features cluster_activity Biological Outcome Core Core Scaffold N4_Amide N-4 Amide Group Core->N4_Amide Essential for activity C2_Sub C-2 Substitution (e.g., Methyl) Core->C2_Sub Modulates potency C8_Sub C-8 Substitution (e.g., tert-Butyl) Core->C8_Sub Enhances potency Activity Inhibition of Human Coronavirus Replication N4_Amide->Activity C2_Sub->Activity C8_Sub->Activity

Experimental Protocol: Antiviral Activity Assay (Human Coronavirus 229E)

The following is a general outline of the methodology used to evaluate the antiviral activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives.

Cell Culture and Virus:

  • Host cells (e.g., human lung fibroblasts) are cultured in appropriate media.

  • Human coronavirus 229E is propagated in the host cells.

Antiviral Assay:

  • Host cells are seeded in 96-well plates and incubated until confluent.

  • The cell monolayers are then infected with a specific titer of human coronavirus 229E.

  • Simultaneously, the cells are treated with various concentrations of the test compounds.

  • After an incubation period (typically 3-5 days), the cytopathic effect (CPE) is observed and quantified.

  • The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%, is calculated.

Broader Therapeutic Potential and Future Directions

While the primary focus of SAR studies on 1-thia-4-azaspiro[4.5]decane derivatives has been on anticancer and antiviral applications, the versatility of the spirocyclic scaffold suggests potential for a wider range of therapeutic targets. For instance, structurally related spirocyclic compounds, such as 1-oxa-4-thiaspiro[4.5]decane derivatives, have been investigated as potent and selective 5-HT1A receptor agonists, indicating a potential for applications in neuroscience.[4] Although significant research on 1-thia-4-azaspiro[4.5]decane derivatives for CNS disorders is currently limited, the inherent three-dimensionality of the scaffold makes it an intriguing candidate for targeting complex binding sites within the central nervous system.

Future research in this area could explore:

  • Expansion to other therapeutic areas: Systematic screening of 1-thia-4-azaspiro[4.5]decane libraries against a broader range of biological targets, including GPCRs, ion channels, and other enzyme families.

  • Pharmacokinetic and in vivo studies: Evaluation of the drug-like properties and in vivo efficacy of the most potent anticancer and antiviral derivatives to translate the in vitro findings into potential clinical candidates.

  • Computational modeling: Utilization of in silico methods, such as pharmacophore modeling and molecular docking, to guide the rational design of next-generation 1-thia-4-azaspiro[4.5]decane derivatives with improved potency and selectivity.

Conclusion

The 1-thia-4-azaspiro[4.5]decane scaffold represents a highly promising and synthetically tractable framework in modern drug discovery. The structure-activity relationship studies conducted to date have unveiled potent anticancer and antiviral agents, with clear insights into the key structural modifications that govern their biological activity. The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers and scientists working to further unlock the therapeutic potential of this remarkable class of compounds. The continued exploration of this scaffold is poised to yield novel drug candidates for a variety of diseases.

References

  • Benchchem. (n.d.). .
  • Benchchem. (n.d.). Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride as a Scaffold for Drug Design.
  • Benchchem. (n.d.). A Comparative Analysis of the Bioactivities of 1-Thia-4-azaspiro[4.5]decane and 1-Oxa-4-thiaspiro.
  • Abd-El-Fattah, M. F., Abdel-Maksoud, M. S., El-Malah, A. A., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.
  • MDPI. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
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  • PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
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Comparative

A Researcher's Guide to the In Vivo Evaluation of 1-Thia-4-azaspiro[4.5]decane Derivatives in Animal Models

For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and exciting. The 1-thia-4-azaspiro[4.5]decane core has r...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and exciting. The 1-thia-4-azaspiro[4.5]decane core has recently emerged as a versatile scaffold, with derivatives demonstrating significant potential in preclinical, in vitro studies across oncology, virology, and neurology. This guide provides a comprehensive framework for transitioning these promising derivatives from the benchtop to robust in vivo animal model evaluations. While direct in vivo therapeutic data for this specific class of compounds is still emerging in the public domain, this guide synthesizes established protocols and comparative data from related compounds to offer a scientifically rigorous pathway for their evaluation.

The Therapeutic Promise of the 1-Thia-4-azaspiro[4.5]decane Scaffold

The 1-thia-4-azaspiro[4.5]decane moiety, a spirocyclic system containing a thiazolidinone ring, has garnered attention due to its structural rigidity and synthetic tractability. This unique three-dimensional architecture allows for the precise orientation of substituents, facilitating interactions with biological targets. Initial research has primarily focused on the anticancer properties of these derivatives, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[1][2]

Anticancer Potential: In Vitro Highlights

A significant body of research has demonstrated the dose-dependent anticancer effects of novel 1-thia-4-azaspiro[4.5]decane derivatives.[1] Studies have shown moderate to high inhibitory activity against hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) cell lines.[2][3]

Compound ClassTarget Cell LineReported IC50 Values / ActivityReference Compound
1-Thia-4-azaspiro[4.5]decane DerivativesHepG-2, PC-3, HCT116Moderate to high inhibitionDoxorubicin
Spiro[thiazolidinone-isatin] ConjugatesLeukemia cell linesSignificant specific influenceNot specified
Thiazolidinone-isatin HybridsA549, MCF-7, PC3IC50 = 40-50 µM (for lead compound)Etoposide

This table summarizes in vitro findings and is intended to be illustrative. For specific IC50 values, refer to the cited literature.

The consistent in vitro efficacy of these compounds against multiple cancer cell lines underscores the necessity of advancing the most promising candidates to in vivo animal models to assess their therapeutic efficacy and safety in a systemic biological environment.

A Framework for In Vivo Evaluation: A Focus on Oncology

Given the strong preclinical rationale in oncology, this guide will primarily focus on establishing a robust protocol for evaluating the anticancer efficacy of 1-thia-4-azaspiro[4.5]decane derivatives using a human tumor xenograft mouse model. This model remains a cornerstone of preclinical cancer research, providing critical data on a compound's ability to inhibit tumor growth in a living organism.[4]

Experimental Workflow for a Xenograft Study

The following workflow outlines the key steps for a comprehensive in vivo evaluation.

G cluster_pre Pre-Implantation Phase cluster_implant Implantation & Tumor Growth Phase cluster_treat Treatment Phase cluster_post Post-Treatment & Analysis Phase A 1. Cell Line Selection & Culture B 2. Animal Model Selection (e.g., Athymic Nude Mice) A->B C 3. Compound Formulation & Dosage Range Finding B->C D 4. Subcutaneous Injection of Tumor Cells C->D E 5. Tumor Volume Monitoring D->E F 6. Randomization into Treatment Groups E->F G 7. Compound Administration (e.g., i.p., p.o.) F->G H 8. Continued Monitoring (Tumor Volume, Body Weight) G->H I 9. Endpoint & Tissue Harvesting H->I J 10. Data Analysis (e.g., TGI, Statistical Analysis) I->J

Caption: A typical experimental workflow for an in vivo xenograft study.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for conducting a xenograft study.

1. Cell Line and Animal Model Selection:

  • Cell Lines: Choose a human cancer cell line against which the 1-thia-4-azaspiro[4.5]decane derivatives have shown potent in vitro activity (e.g., HCT116, PC-3).

  • Animal Model: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NSG mice, to prevent rejection of the human tumor xenograft. Female mice aged 6-8 weeks are commonly used.

2. Cell Culture and Implantation:

  • Culture the selected cancer cells in the appropriate medium with supplements.[5]

  • Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium like HBSS at a concentration of 0.5-2 million cells per 200 µl.[4]

  • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth and Treatment Initiation:

  • Monitor the mice for tumor formation. Once tumors are palpable, measure their volume using digital calipers up to three times a week.

  • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4. Compound Administration and Monitoring:

  • Treatment Groups:

    • Vehicle Control

    • 1-Thia-4-azaspiro[4.5]decane Derivative (at various doses)

    • Positive Control (e.g., Doxorubicin)

  • Administration: The route of administration (e.g., intraperitoneal, oral) will depend on the physicochemical properties of the test compound. Administer the compounds according to a predetermined schedule (e.g., daily, twice weekly).

  • Monitoring: Continue to measure tumor volume and monitor the body weight of the mice as an indicator of toxicity.

5. Study Endpoint and Data Analysis:

  • The study can be terminated when tumors in the control group reach a specific size or after a set duration.

  • At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative Performance: Benchmarking Against Alternatives

While specific in vivo data for 1-thia-4-azaspiro[4.5]decane derivatives is awaited, we can establish performance benchmarks by examining data from a standard-of-care chemotherapeutic, Doxorubicin, and a representative from the broader class of thiazolidinone derivatives.

Doxorubicin: A Standard Comparator

Doxorubicin is a widely used chemotherapeutic agent and a common positive control in preclinical anticancer studies. Its efficacy, however, can be limited in some tumor types, and it is associated with cardiotoxicity.[6]

Animal ModelTumor TypeDoxorubicin EfficacyReference
H-460 XenograftNon-small cell lung cancerSignificant tumor growth inhibition[7]
U-87 MG XenograftGlioblastomaLed to a median survival time of 44 days in a modified formulation[8]
MCF-7 XenograftBreast Cancer20% inhibition of tumor growth[9]
Other Thiazolidinone Derivatives: A Class Perspective

Studies on other thiazolidinone derivatives provide insights into the potential in vivo efficacy of this chemical class.

Animal ModelTumor TypeThiazolidinone Derivative EfficacyReference
BALB/c Mice (Orthotopic)Breast Cancer33% and 66% reduction in tumor growth at 1 and 10 mg/kg, respectively. Also showed anti-metastatic effects.[10]

These data provide a realistic expectation for the level of tumor growth inhibition that would be considered promising for a new 1-thia-4-azaspiro[4.5]decane derivative.

Broader Therapeutic Horizons: Antiviral and Antipsychotic Evaluation

Beyond oncology, the 1-thia-4-azaspiro[4.5]decane scaffold has shown potential in other therapeutic areas.

Antiviral (Coronavirus) Evaluation
  • Animal Models: For studying coronavirus infections, suitable animal models include transgenic mice expressing human ACE2 (hACE2), hamsters, ferrets, and non-human primates.[11][12][13] Mice transduced with adenovirus encoding hACE2 can also be used.[11]

  • Evaluation: Efficacy would be determined by measuring the reduction in viral load in tissues such as the lungs and by assessing the amelioration of disease symptoms and lung pathology.

Antipsychotic Evaluation
  • Mechanism of Action: Most antipsychotic drugs act as antagonists or partial agonists at the dopamine D2 receptor.[14]

  • Animal Models: A range of behavioral models in rodents are used to screen for antipsychotic activity. These include tests that measure a drug's ability to reverse behaviors induced by psychotomimetic drugs (e.g., amphetamine-induced stereotypy) and models of cognitive function like the latent inhibition test.[15][16][17]

Conclusion and Future Directions

The 1-thia-4-azaspiro[4.5]decane scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The lack of extensive in vivo data presents an opportunity for researchers to make a significant contribution to the field. By employing rigorous and well-established animal models and protocols, such as the xenograft model detailed in this guide, the true therapeutic potential of these derivatives can be elucidated. Comparing the outcomes against established drugs like Doxorubicin and other compounds in the broader thiazolidinone class will be crucial for contextualizing the findings and identifying lead candidates worthy of further development. The exploration of these compounds in antiviral and antipsychotic models also warrants investigation, potentially broadening the therapeutic applicability of this versatile chemical scaffold.

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Validation

A Researcher's Guide to the Pharmacokinetic Profiling of 1-Thia-4-azaspiro[4.5]decane Drug Candidates

Introduction: The Promise of the 1-Thia-4-azaspiro[4.5]decane Scaffold The 1-thia-4-azaspiro[4.5]decane core is a compelling scaffold in modern medicinal chemistry. Its three-dimensional spirocyclic nature offers a disti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 1-Thia-4-azaspiro[4.5]decane Scaffold

The 1-thia-4-azaspiro[4.5]decane core is a compelling scaffold in modern medicinal chemistry. Its three-dimensional spirocyclic nature offers a distinct advantage in exploring chemical space beyond the traditional flat, aromatic structures that have dominated drug discovery.[1][2] This structural rigidity and complexity can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Indeed, derivatives of the related thiazolidinone family, to which the 1-thia-4-azaspiro[4.5]decane belongs, have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5]

However, promising in vitro activity is only the first step. A potential drug candidate's journey to the clinic is critically dependent on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[6][7] A molecule with excellent target engagement but poor bioavailability or rapid clearance is unlikely to achieve therapeutic efficacy. Therefore, a thorough and early assessment of ADME properties is paramount in the development of 1-thia-4-azaspiro[4.5]decane-based therapeutics.

This guide provides a comprehensive framework for researchers and drug development professionals to conduct and interpret pharmacokinetic studies of this promising class of compounds. We will delve into the essential in vitro and in vivo assays, offering detailed, field-proven protocols and insights into the causal relationships between experimental choices and data quality. By establishing a self-validating system of protocols, this guide aims to foster trustworthiness and scientific rigor in your research.

The ADME-PK Workflow: A Strategic Overview

A systematic evaluation of a drug candidate's pharmacokinetic properties is crucial for making informed decisions during lead optimization. The following workflow illustrates a typical progression from in vitro characterization to in vivo validation.

ADME_PK_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetic Studies Solubility Solubility Permeability Permeability Solubility->Permeability Influences Absorption Metabolic_Stability Metabolic_Stability Permeability->Metabolic_Stability Impacts First-Pass Effect Plasma_Protein_Binding Plasma_Protein_Binding Metabolic_Stability->Plasma_Protein_Binding Affects Free Drug Concentration Animal_Model Animal Model Selection (e.g., Rat, Mouse) Plasma_Protein_Binding->Animal_Model Informs In Vivo Study Design Dosing Dosing and Administration (IV, PO) Animal_Model->Dosing Blood_Sampling Blood Sampling and Bioanalysis Dosing->Blood_Sampling PK_Parameters Pharmacokinetic Parameter Calculation Blood_Sampling->PK_Parameters

Caption: A typical workflow for assessing the pharmacokinetic properties of a drug candidate, progressing from initial in vitro screens to definitive in vivo studies.

In Vitro ADME Assays: Building the Foundation

Early-stage in vitro ADME assays are cost-effective methods to screen and rank compounds, enabling the selection of candidates with the most promising pharmacokinetic properties for further development.[8]

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. It is typically assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Expertise & Experience: The choice between microsomes and hepatocytes depends on the specific metabolic pathways of interest. Microsomes are enriched in cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism. Hepatocytes, on the other hand, contain both phase I and phase II enzymes, providing a more comprehensive picture of metabolic clearance. For novel scaffolds like 1-thia-4-azaspiro[4.5]decanes, starting with hepatocytes is often advisable to capture the full range of potential metabolic transformations.

Experimental Protocol: Metabolic Stability in Rat Hepatocytes

  • Hepatocyte Preparation:

    • Thaw cryopreserved rat hepatocytes according to the supplier's protocol.

    • Perform a trypan blue exclusion assay to determine cell viability (should be >80%).

    • Resuspend the hepatocytes in incubation medium (e.g., Williams' E Medium) to a final concentration of 1 x 10^6 viable cells/mL.

  • Incubation:

    • Pre-warm a 96-well plate containing the hepatocyte suspension at 37°C for 15 minutes.

    • Prepare a stock solution of the 1-thia-4-azaspiro[4.5]decane test compound in a suitable organic solvent (e.g., DMSO) and dilute it with incubation medium to the final desired concentration (typically 1 µM), ensuring the final solvent concentration is <0.5%.

    • Initiate the reaction by adding the test compound solution to the hepatocyte suspension.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the metabolic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Plasma Protein Binding: The Free Drug Hypothesis

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly impacts its distribution and availability to interact with its target.[9][10] Only the unbound (free) fraction of the drug is pharmacologically active.[9]

Trustworthiness: Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding due to its accuracy and reliability.[11][12] The use of a semipermeable membrane allows for the separation of the free drug from the protein-bound drug until equilibrium is reached, providing a direct measure of the unbound fraction.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup:

    • Hydrate the dialysis membranes (typically with a molecular weight cutoff of 12-14 kDa) according to the manufacturer's instructions.

    • Assemble the equilibrium dialysis apparatus (e.g., a 96-well plate-based system).[11]

  • Sample Preparation:

    • Spike the test 1-thia-4-azaspiro[4.5]decane compound into plasma (from the relevant species, e.g., rat or human) at a final concentration of 1-2 µM.[11]

    • Add the plasma-drug mixture to one chamber of the dialysis unit (the plasma chamber).

    • Add an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).

  • Incubation and Equilibrium:

    • Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally for the specific compound class).

    • At the end of the incubation, take aliquots from both the plasma and buffer chambers.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the aliquots from both chambers using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the percentage of plasma protein binding (%PPB) using the following formula: %PPB = [ (Concentration in plasma chamber - Concentration in buffer chamber) / Concentration in plasma chamber ] x 100

Permeability: Crossing Biological Barriers

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[13][14][15]

Authoritative Grounding: The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer with tight junctions and expresses various transporters, mimicking the barrier properties of the intestinal epithelium.[13][16]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter inserts in a 96-well plate format for 18-22 days to allow for differentiation and formation of a confluent monolayer.[13]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add the test 1-thia-4-azaspiro[4.5]decane compound (typically at 10 µM) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • To assess active efflux, also perform the experiment in the B-to-A direction.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.

Comparative Analysis: Benchmarking 1-Thia-4-azaspiro[4.5]decane Candidates

ParameterTZD Derivative C1TZD Derivative C3TZD Derivative C5Desirable Range for Oral Drug Candidates
Gastrointestinal (GI) Absorption HighHighHighHigh
Blood-Brain Barrier (BBB) Permeant NoNoNoDependent on therapeutic target
CYP2C9 Inhibitor NoYesNoNo
CYP1A2 Inhibitor NoNoYesNo
CYP2C19 Inhibitor NoNoYesNo
Ghose Rule Violations 12Not specified0
Egan Rule Violations Not specified1Not specified0

Data adapted from in silico predictions for thiazolidine-2,4-dione derivatives.[17]

Interpretation of Comparative Data:

  • High GI Absorption: The predicted high gastrointestinal absorption for the TZD derivatives is a positive indicator for oral bioavailability.[17]

  • BBB Permeability: The lack of predicted blood-brain barrier penetration suggests these compounds may be suitable for targeting peripheral tissues without causing central nervous system side effects.[17]

  • CYP Inhibition: The predicted inhibition of key cytochrome P450 enzymes by derivatives C3 and C5 is a potential liability, as it could lead to drug-drug interactions.[17]

  • Drug-likeness Rules: Violations of rules like Ghose and Egan may indicate potential issues with physicochemical properties that could affect oral absorption and bioavailability.[17]

In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

While in vitro assays provide valuable early insights, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a complex biological system.[18]

Causality in Experimental Choices: The choice of animal model, route of administration, and sampling schedule are all critical variables that must be carefully considered to obtain meaningful and translatable data. Rats are a commonly used species for initial pharmacokinetic studies due to their well-characterized physiology and the larger blood volumes that can be collected compared to mice.[19]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model and Acclimation:

    • Use male Sprague-Dawley rats (or another appropriate strain) and allow them to acclimate for at least one week before the study.[20]

    • House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

    • Fast the animals overnight before dosing.[21]

  • Dosing and Administration:

    • For intravenous (IV) administration, formulate the 1-thia-4-azaspiro[4.5]decane compound in a suitable vehicle (e.g., a solution in DMSO) and administer as a bolus injection into the tail vein.[20]

    • For oral (PO) administration, formulate the compound as a solution or suspension and administer via oral gavage.[20][21]

    • The dose levels should be selected based on efficacy and toxicology data.[19]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[21]

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the 1-thia-4-azaspiro[4.5]decane compound in rat plasma.

  • Pharmacokinetic Parameter Calculation:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[22]

Interpreting Key Pharmacokinetic Parameters

The data generated from in vivo studies are used to calculate several key parameters that describe the drug's behavior in the body.[22][23]

ParameterDescriptionImportance in Drug Development
Clearance (CL) The volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug. High clearance can lead to a short half-life and may require more frequent dosing.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.
Half-life (t½) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval and the time it takes to reach steady-state concentrations.
Area Under the Curve (AUC) The integral of the drug concentration-time curve, representing the total drug exposure over time.A key parameter for assessing bioavailability and comparing different formulations.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical determinant of the oral dose required to achieve therapeutic plasma concentrations.

Authoritative Grounding: The interpretation of these parameters should be guided by established principles of pharmacokinetics and regulatory guidelines.[7][24][25] The desired ranges for these parameters will vary depending on the therapeutic indication, the target product profile, and the intended dosing regimen.

Conclusion: A Data-Driven Path Forward

The 1-thia-4-azaspiro[4.5]decane scaffold holds significant potential for the development of novel therapeutics. However, realizing this potential requires a rigorous and systematic evaluation of the pharmacokinetic properties of drug candidates derived from this core structure. By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can generate high-quality, reliable data to inform their drug discovery and development decisions. A thorough understanding of a compound's ADME profile is not merely a regulatory hurdle but a fundamental aspect of designing safe and effective medicines. This guide provides the framework for a data-driven approach to advancing 1-thia-4-azaspiro[4.5]decane drug candidates from the bench to the clinic.

References

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  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 23, 2026, from [Link]

  • Pharmacokinetics. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2015). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Clinical pharmacology and pharmacokinetics. (n.d.). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. (2010). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved January 23, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 23, 2026, from [Link]

  • What Parameters Are Acquired from a PK Study?. (n.d.). BioAgilytix. Retrieved January 23, 2026, from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

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  • (PDF) Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). EMAN RESEARCH PUBLISHING. Retrieved January 23, 2026, from [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved January 23, 2026, from [Link]

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  • A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. (2020). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Protein Binding by Equilibrium Dialysis. (2013). Bio-protocol. Retrieved January 23, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. Retrieved January 23, 2026, from [Link]

  • Overview of Pharmacokinetics. (n.d.). MSD Manual Professional Edition. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. (2015). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • General Principles of Preclinical Study Design. (2018). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta. Retrieved January 23, 2026, from [Link]

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Comparative

A Comparative Guide to 1-Thia-4-azaspiro[4.5]decane: A Scaffold Poised for Innovation in Drug Discovery

Introduction: The Imperative for Three-Dimensionality in Modern Drug Design In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced efficacy, selectivity, and improved pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in Modern Drug Design

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is relentless. For decades, drug discovery was dominated by "flat," aromatic, sp²-rich molecules. However, the industry has recognized the limitations of this "flatland" chemistry, noting that a higher fraction of sp³-hybridized carbons (Fsp³) often correlates with greater clinical success.[1] This has catalyzed a shift towards scaffolds that offer inherent three-dimensionality, capable of presenting functional groups in precise spatial orientations to better interact with complex biological targets.[2]

Spirocyclic scaffolds, where two rings are fused at a single quaternary carbon atom, have emerged as a powerful tool in this new paradigm.[1][3] Their rigid, well-defined conformations can lock a molecule into a bioactive shape, minimizing the entropic penalty upon binding to a target protein and potentially improving potency and selectivity.[4][5] Furthermore, the introduction of a spirocenter can significantly modulate key physicochemical properties such as solubility and metabolic stability.[1][4]

This guide provides an in-depth validation of the 1-thia-4-azaspiro[4.5]decane scaffold. We will explore its synthetic accessibility, survey its documented biological activities, and present a comparative analysis against other common scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel, three-dimensional structures to address challenging therapeutic targets.

The 1-Thia-4-azaspiro[4.5]decane Scaffold: A Profile

The 1-thia-4-azaspiro[4.5]decane core consists of a thiazolidinone ring fused to a cyclohexane ring via a spiro-carbon. This arrangement provides a rigid, three-dimensional framework that has demonstrated significant potential in medicinal chemistry.

Synthetic Accessibility: A Key Advantage

A critical factor for any viable drug scaffold is its synthetic tractability. The 1-thia-4-azaspiro[4.5]decane core can be efficiently constructed through a one-pot, three-component reaction. This approach offers high atom economy and allows for the rapid generation of diverse compound libraries by varying the constituent building blocks.[6]

The general synthesis involves the condensation of a ketone (e.g., cyclohexanone or a substituted variant), an aromatic amine, and mercaptoacetic acid.[6] This straightforward reaction makes the scaffold highly accessible for initial hit-to-lead campaigns.

cluster_synthesis One-Pot Synthesis Workflow Ketone Cyclohexanone Derivative Reactants Three Components (One Pot) Ketone->Reactants Amine Aromatic Amine Amine->Reactants ThioAcid Mercaptoacetic Acid ThioAcid->Reactants Reaction Condensation Reaction (e.g., in dry benzene) Reactants->Reaction Mix Product 1-Thia-4-azaspiro[4.5]decane Core Structure Reaction->Product Formation of Spirocycle

Caption: Workflow for the one-pot synthesis of the scaffold.

Documented Biological Activity: A Versatile Core

Derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have been reported to possess a range of biological activities, highlighting its versatility as a privileged structure.

  • Anticancer Activity: Several studies have demonstrated the potent anticancer effects of this scaffold.[7][8] New derivatives have shown moderate to high inhibitory activity against various cancer cell lines, including human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinomas.[6][7] Further derivatization into thiazolopyrimidines and 1,3,4-thiadiazole thioglycosides has also yielded compounds with significant anticancer properties.[8] More recently, derivatives have been designed as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, key kinases in cancer signaling pathways.[9]

  • Antiviral Activity: The scaffold has proven to be a valuable starting point for antiviral drug development. A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for activity against human coronavirus 229E.[10] The most active compound identified, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibited an EC₅₀ value of 5.5 µM, demonstrating the scaffold's potential for generating potent antiviral agents.[10]

  • Other Activities: The broader class of spirothiazolidinones has been investigated for other therapeutic applications, including the inhibition of metalloproteases, which is relevant for controlling malaria infection.[6]

The table below summarizes key experimental data for representative compounds based on this scaffold.

Compound Derivative Target / Cell Line Activity (IC₅₀ / EC₅₀) Therapeutic Area Reference
Substituted aryl-1-thia-4-azaspiro[4.5]decan-3-oneHepG-2, PC-3, HCT116Moderate to High InhibitionAnticancer[6][7]
4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-oneEGFR / BRAFV600EIC₅₀ in low µM rangeAnticancer[9]
N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamideHuman Coronavirus 229EEC₅₀ = 5.5 µMAntiviral[10]

Comparative Analysis: The Spirocyclic Advantage

To fully appreciate the value of the 1-thia-4-azaspiro[4.5]decane scaffold, it is instructive to compare it with both a traditional flat aromatic scaffold and another contemporary spirocyclic system.

cluster_comparison Conceptual Comparison of Scaffolds for Receptor Binding cluster_flat Flat Scaffold cluster_spiro Spirocyclic Scaffold (1-Thia-4-azaspiro[4.5]decane) Receptor Receptor Binding Pocket FlatScaffold Aromatic Ring FlatScaffold->Receptor Limited 2D Interactions F1 R1 FlatScaffold->F1 F2 R2 FlatScaffold->F2 SpiroScaffold Spiro Core SpiroScaffold->Receptor Precise 3D Vectorial Interactions S1 R1 SpiroScaffold->S1 S2 R2 SpiroScaffold->S2 S3 R3 SpiroScaffold->S3

Caption: Spirocycles enable precise 3D ligand-receptor interactions.

Feature Benzene (Flat Scaffold) 2,6-Diazaspiro[3.3]heptane 1-Thia-4-azaspiro[4.5]decane
Fsp³ Count 011
Molecular Shape Planar (2D)3D, Compact, Rigid3D, Extended, Rigid
Key Advantages Well-understood chemistry, π-stacking interactions.Novel chemical space, improved solubility, metabolic stability.[4]Defined 3D vectors for substituents, proven biological activity.[6][10]
Synthetic Accessibility Very high (many commercial building blocks).Moderate (multi-step syntheses often required).High (one-pot, three-component reaction).[6]
Known Biological Space Extremely broad (present in a vast number of drugs).Emerging; used as piperazine bioisosteres, GPCR ligands.[1]Anticancer, antiviral, metalloprotease inhibition.[6][10]

This comparison highlights the strategic advantage of using a scaffold like 1-thia-4-azaspiro[4.5]decane. While flat scaffolds are synthetically accessible, they lack the three-dimensional character needed to optimally engage with many protein targets. Compared to other spirocycles like the diazaspiro[3.3]heptane system, the 1-thia-4-azaspiro[4.5]decane scaffold offers a similarly high degree of three-dimensionality but with the distinct advantage of a highly efficient and modular one-pot synthesis, making it particularly attractive for library synthesis and rapid SAR exploration.

Experimental Protocols: A Guide to Practice

To facilitate the adoption and validation of this scaffold, we provide the following self-validating experimental protocols.

Protocol 1: One-Pot Synthesis of a 1-Thia-4-azaspiro[4.5]decan-3-one Core

This protocol is adapted from the well-established three-component reaction method.[6]

Objective: To synthesize a representative 4-aryl-1-thia-4-azaspiro[4.5]decan-3-one.

Materials:

  • Cyclohexanone (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)

  • Mercaptoacetic acid (1.1 eq)

  • Dry benzene (or toluene)

  • Dean-Stark apparatus

  • Standard reflux and extraction glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. This setup is critical for removing water formed during the reaction, which drives the equilibrium towards product formation.

  • Charging Reagents: To the flask, add dry benzene (~10 mL per mmol of cyclohexanone). Add cyclohexanone (1.0 eq), 4-fluoroaniline (1.0 eq), and mercaptoacetic acid (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is azeotropically removed (usually 6-10 hours).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Causality Note: These aqueous washes are essential for simplifying the subsequent purification by removing ionic starting materials and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic singlet for the thiazolidinone -CH₂- protons and a signal for the spiro-carbon in the ¹³C NMR spectrum are key diagnostic markers.[6]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.[7]

Objective: To determine the IC₅₀ value of a synthesized 1-thia-4-azaspiro[4.5]decane derivative against a human cancer cell line (e.g., HCT116).

Materials:

  • HCT116 human colorectal carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • 96-well microtiter plates

  • Synthesized test compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of ~5x10³ cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control (Doxorubicin) in culture media. The final DMSO concentration should be <0.5% to avoid solvent toxicity. Replace the old media with 100 µL of media containing the various compound concentrations. Include "vehicle only" (DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Mechanism Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. This forms the basis of the colorimetric readout.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition & Validation:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Validation: Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The positive control (Doxorubicin) must show a potent IC₅₀ value within the expected range for the assay to be considered valid.

Conclusion and Future Outlook

The 1-thia-4-azaspiro[4.5]decane scaffold represents a highly promising and viable platform for modern drug discovery. Its key strengths—an inherent three-dimensional structure, proven multi-faceted biological activity, and, most notably, a highly efficient and modular one-pot synthesis—position it as an attractive starting point for tackling complex disease targets.[6][11] The ability to rapidly generate diverse libraries allows for extensive exploration of structure-activity relationships, accelerating the journey from hit to lead.

While the development of spirocyclic compounds can sometimes be hindered by synthetic complexity, the 1-thia-4-azaspiro[4.5]decane system largely circumvents this issue.[11][12] As medicinal chemistry continues to move beyond "flatland," scaffolds like this, which offer a compelling combination of structural novelty, synthetic accessibility, and biological relevance, will be instrumental in developing the next generation of innovative therapeutics.

References

  • El-Sayed, W. A., El-Sofany, W. I., Awad, H. M., & Flefel, E. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie. Available at: [Link]

  • El-Sayed, W. A., El-Sofany, W. I., Awad, H. M., & Flefel, E. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • El-Sayed, W. A., El-Sofany, W. I., Awad, H. M., & Flefel, E. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • Zhang, M., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

  • Duarte, B., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Synfacts. Available at: [Link]

  • Cruz, L. A., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Rashad, A. E., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available at: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available at: [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Duarte, B., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • Dömling, A. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Wiley Online Library. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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